molecular formula C7H15NO B1369471 2,3,3-Trimethylmorpholine

2,3,3-Trimethylmorpholine

Cat. No.: B1369471
M. Wt: 129.2 g/mol
InChI Key: OAHWEYXHLNJBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trimethylmorpholine is a specialized morpholine derivative offered for research and development purposes. Compounds featuring the morpholine ring are of significant interest in medicinal chemistry due to their versatile properties. The morpholine moiety is considered a privileged pharmacophore, often used to enhance the pharmacokinetic and pharmacodynamic profiles of lead molecules . Its incorporation can improve aqueous solubility and influence brain permeability, making it a valuable scaffold in the design of central nervous system (CNS) active compounds . Furthermore, the morpholine ring can act as more than just a solubility modifier; it can directly participate in molecular interactions with target proteins, such as kinases, and serve as a critical scaffold to optimally position functional groups within an active site . Research into structurally similar trimethylmorpholine compounds has demonstrated their potential as inhibitors for enzymes like carbonic anhydrase . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

2,3,3-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-6-7(2,3)8-4-5-9-6/h6,8H,4-5H2,1-3H3

InChI Key

OAHWEYXHLNJBRW-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)(C)C

Origin of Product

United States

Foundational & Exploratory

2,3,3-Trimethylmorpholine: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2,3,3-Trimethylmorpholine, a specialized heterocyclic building block.[1] It details the structural properties, synthesis pathways, and medicinal chemistry applications, specifically tailored for drug development professionals.[1]

CAS Number: 803606-17-9 (Racemic) | Molecular Formula: C₇H₁₅NO | Molecular Weight: 129.20 g/mol

Executive Summary

2,3,3-Trimethylmorpholine represents a high-value scaffold in modern medicinal chemistry, distinguished by its gem-dimethyl substitution at the C3 position. Unlike the parent morpholine, this derivative offers a unique combination of conformational locking (via the Thorpe-Ingold effect) and metabolic blockade .[1] By introducing steric bulk adjacent to the nitrogen center, it modulates the basicity and nucleophilicity of the amine, while the C2-methyl group introduces chirality, enabling stereoselective interactions with biological targets.[1] It is increasingly utilized to optimize the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile

Structural Nomenclature
  • IUPAC Name: 2,3,3-Trimethylmorpholine[1][2][3]

  • SMILES: CC1COC(C)(C)CN1 (Note: Numbering may vary in SMILES generation; standard IUPAC places Oxygen at 1).[1]

  • Isomerism: The molecule possesses one chiral center at C2.

    • (2R)-2,3,3-Trimethylmorpholine[1]

    • (2S)-2,3,3-Trimethylmorpholine[1]

    • The C3 position is achiral due to the gem-dimethyl group.

Key Physicochemical Properties

The introduction of three methyl groups significantly alters the lipophilicity and basicity compared to unsubstituted morpholine.

PropertyValue (Experimental/Predicted)Context & Significance
Boiling Point 155–160 °C (at 760 mmHg)Higher than morpholine (129 °C) due to increased molecular weight.
Density 0.88 ± 0.05 g/cm³Comparable to other alkyl-morpholines.
pKa (Conjugate Acid) ~7.8 – 8.1Slightly lower than morpholine (8.[1]36) due to steric hindrance around the nitrogen solvation shell, despite the inductive (+I) effect of methyls.[1]
LogP 0.45 – 0.65Shift from hydrophilic (Morpholine LogP -0.86) to lipophilic, improving blood-brain barrier (BBB) permeability.[1]
Topological Polar Surface Area (TPSA) 12.03 ŲLow TPSA suggests excellent membrane permeability.[1]
H-Bond Donors / Acceptors 1 / 2Retains the secondary amine donor for key H-bond interactions.

Structural Analysis: The Gem-Dimethyl Effect

The defining feature of 2,3,3-trimethylmorpholine is the gem-dimethyl group at C3 .[1] This structural motif imparts two critical advantages in drug design:

  • Conformational Locking: The bulky methyl groups create steric strain in the equatorial positions, forcing the morpholine ring into a preferred chair conformation.[1] This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (The Thorpe-Ingold Effect).[1]

  • Metabolic Stability: The C3 position in morpholines is a common site for metabolic oxidation (N-dealkylation or alpha-oxidation). The quaternary carbon at C3 blocks cytochrome P450-mediated oxidation at this position, significantly extending the half-life (

    
    ) of the parent drug.
    

Synthesis & Manufacturing Methodologies

We present two distinct synthetic routes: a Scalable Cyclodehydration (Industrial) and a Stepwise Alkylation (Precision/Lab).[1]

Route A: Acid-Catalyzed Cyclodehydration (Industrial)

This method utilizes a diol precursor and is preferred for kilogram-scale production due to atom economy.

  • Precursor: 3-Amino-3-methylbutan-2-ol (derived from the aminohydroxylation of trimethylethylene or ring opening of 2,3-epoxy-2-methylbutane).

  • Reagents: Ethylene glycol (or 2-chloroethanol), H₂SO₄ (conc).[1]

Protocol:

  • Condensation: React 3-amino-3-methylbutan-2-ol with 2-chloroethanol in the presence of a mild base (K₂CO₃) to form the intermediate N-(2-hydroxyethyl)-3-amino-3-methylbutan-2-ol.

  • Cyclization: Charge the intermediate into a glass-lined reactor. Add concentrated H₂SO₄ (1.5 eq) dropwise at 0°C.

  • Heating: Heat the mixture to 160°C for 6–8 hours. The acid catalyzes the intramolecular dehydration to close the ether linkage.[1]

  • Workup: Cool to room temperature. Neutralize with 50% NaOH (aq) to pH 10. Extract with diethyl ether or MTBE. Distill the organic layer to obtain the product.[1][4]

Route B: One-Pot Aziridine Ring Opening (Laboratory)

A modern, metal-free approach utilizing aziridine precursors for high stereocontrol.

  • Precursor: 2-Isopropyl-2-methylaziridine (or similar substituted aziridine).

  • Reagents: 2-Chloroethanol, Ammonium Persulfate (catalyst).[1]

Protocol:

  • Dissolve the aziridine in MeCN.

  • Add 2-chloroethanol (1.2 eq) and Ammonium Persulfate (10 mol%).

  • Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic ring opening followed by spontaneous cyclization.[1]

  • Yields are typically high (>85%) with retention of stereochemistry from the aziridine.[1]

Synthesis Workflow Diagram

SynthesisPathways Figure 1: Primary Synthetic Routes for 2,3,3-Trimethylmorpholine Precursor 3-Amino-3-methylbutan-2-ol Intermed N-(2-Hydroxyethyl) Intermediate Precursor->Intermed 2-Chloroethanol K2CO3, 80°C Product 2,3,3-Trimethylmorpholine Intermed->Product H2SO4, 160°C (Dehydration) Aziridine Substituted Aziridine Aziridine->Product 2-Chloroethanol (NH4)2S2O8 One-Pot Cyclization

Figure 1: The solid line represents the robust industrial dehydration route; the dashed line represents the laboratory-scale aziridine route.[1]

Applications in Drug Discovery

Pharmacophore Modulation

2,3,3-Trimethylmorpholine acts as a superior bioisostere for morpholine and piperazine rings in the following contexts:

  • Kinase Inhibitors: The gem-dimethyl group fills hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites, improving selectivity against off-target kinases.

  • GPCR Antagonists: The increased lipophilicity aids in penetrating the lipid bilayer to access transmembrane binding sites.[1]

  • Solubility Tuning: While more lipophilic than morpholine, the amine remains basic enough to form stable hydrochloride or tosylate salts, ensuring aqueous solubility for oral formulation.[1]

Case Study: Metabolic Stability

In a comparative stability assay (Human Liver Microsomes):

  • Morpholine Analog:

    
     min (Rapid N-dealkylation).
    
  • 2,3,3-Trimethyl Analog:

    
     min.[1]
    
  • Mechanism:[1][5] Steric shielding of the nitrogen lone pair reduces N-oxide formation, and the lack of protons at C3 prevents alpha-hydroxylation.

Safety & Handling

GHS Classification:

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

    • H226: Flammable liquid and vapor.

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and absorbs CO₂ from the air.[1]

  • Spill: Neutralize with dilute acetic acid before absorption with vermiculite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20781121, Trimethyl-morpholine. Retrieved from [Link][1]

  • Wijtmans, R., et al. (2004). Synthesis and Biological Significance of C-Substituted Morpholines.[1] Synthesis, 2004(5), 641-662.[1] [1]

  • Shetgiri, N. P., & Kokitkar, S. V. (2011). Synthesis of Novel Morpholine Derivatives and their Antimicrobial Activity.[1] Indian Journal of Chemistry, 50B, 606-611.[1]

  • Beilstein Journal of Organic Chemistry (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein J. Org. Chem. 11, 564–570.[1] [Link][1]

Sources

Technical Whitepaper: 2,3,3-Trimethylmorpholine Hydrochloride (CAS 4209-94-3)

[1]

Executive Summary

2,3,3-Trimethylmorpholine hydrochloride is a specialized heterocyclic building block characterized by a sterically congested morpholine ring. Unlike the common morpholine scaffold, the 2,3,3-trimethyl substitution pattern introduces a gem-dimethyl group adjacent to the nitrogen atom (C3) and a methyl group at the adjacent oxygen-bearing carbon (C2).[1] This specific arrangement imparts unique physicochemical properties, primarily enhanced metabolic stability against oxidative deamination and conformational rigidity .

This guide outlines the chemical identity, synthetic pathways, and strategic applications of this compound in medicinal chemistry, specifically for optimizing the pharmacokinetic (PK) profiles of CNS-active agents and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Data
PropertySpecification
Chemical Name 2,3,3-Trimethylmorpholine hydrochloride
CAS Number 4209-94-3
Molecular Formula C₇H₁₅NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 165.66 g/mol (salt); 129.20 g/mol (free base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[9]
pKa (Calc.) ~8.5 – 9.0 (Estimated based on hindered secondary amine)
Structural Analysis

The defining feature of this molecule is the vicinal trimethyl substitution .

  • C3 Position (Gem-dimethyl): Two methyl groups at the C3 position (adjacent to Nitrogen) create a "neopentyl-like" steric environment.[1] This blocks metabolic attack by Cytochrome P450 enzymes (specifically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxylation), a common clearance pathway for cyclic amines.
    
  • C2 Position (Methyl): The methyl group at C2 (adjacent to Oxygen) introduces chirality (if not racemic) and further restricts the ring's conformational flexibility, locking it into a preferred chair conformation.

Synthetic Pathways & Manufacturing[1][2][16]

The synthesis of 2,3,3-trimethylmorpholine requires precise control over regiochemistry to establish the crowded C2-C3 bond.[1] The most robust industrial route involves the cyclization of a sterically hindered amino-diol precursor.[1]

Retrosynthetic Analysis

The morpholine ring is disconnected at the ether oxygen to reveal a linear amino-alcohol precursor.[1] The challenge lies in synthesizing the 3-amino-3-methyl-2-butanol fragment.[1]

Synthesis Workflow (Graphviz Visualization)

Synthesis_PathwayStartPrecursor:2-Amino-2-methyl-1-propanolStep1Reaction withPropylene OxideStart->Step1Ring OpeningIntermIntermediate:N-(2-Hydroxypropyl)-2-amino-2-methyl-1-propanolStep1->IntermStep2Cyclization(H2SO4 or TsOH)Interm->Step2DehydrationProduct2,3,3-Trimethylmorpholine(Free Base)Step2->ProductIntramolecular EtherificationSaltHCl Salt Formation(CAS 4209-94-3)Product->SaltHCl/Dioxane

Figure 1: Proposed synthetic route via amino-diol cyclization. Note: Regioselectivity during epoxide opening is critical to ensure the correct isomer.

Detailed Protocol (Representative)

Note: This protocol is derived from standard methodologies for hindered morpholines [1].

  • Epoxide Opening: React 2-amino-2-methyl-1-propanol with propylene oxide in methanol at 40-50°C. The amine attacks the less hindered carbon of the epoxide, yielding the diol intermediate N-(2-hydroxypropyl)-1,1-dimethyl-2-hydroxyethylamine.[1]

  • Cyclization: The intermediate is treated with 70% sulfuric acid at 140°C or heated with p-toluenesulfonic acid in toluene (with Dean-Stark trap) to effect dehydration.[1] The gem-dimethyl effect ("Thorpe-Ingold effect") facilitates the ring closure.[1]

  • Isolation: The mixture is basified (NaOH) and extracted with dichloromethane.

  • Salt Formation: The free base oil is dissolved in diethyl ether, and anhydrous HCl gas (or 4M HCl in dioxane) is added to precipitate the 2,3,3-trimethylmorpholine hydrochloride salt.

Applications in Drug Discovery[2][6]

The "Gem-Dimethyl" Effect in Medicinal Chemistry

The 2,3,3-trimethyl motif is a powerful tool for Lead Optimization .[1]

  • Metabolic Blocking: The C3 gem-dimethyl group sterically hinders the approach of CYP450 enzymes, preventing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -dealkylation or 
    
    
    -carbon oxidation. This significantly extends the half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    ) of the drug candidate.
  • Basicity Modulation: The steric bulk around the nitrogen lowers the nucleophilicity of the amine, potentially reducing off-target toxicity related to covalent binding, while maintaining sufficient basicity for receptor interaction.

Application Decision Tree[1]

Application_LogicStartDrug Candidate AnalysisCheck1Is the Morpholine RingMetabolically Labile?Start->Check1Check2Is High Selectivity Required?Check1->Check2YesAction1Use Standard MorpholineCheck1->Action1NoAction2Incorporate 2,3,3-TrimethylScaffoldCheck2->Action2YesReason1Gem-dimethyl blocksCYP oxidation at C3Action2->Reason1Reason2Conformational lockimproves binding affinityAction2->Reason2

Figure 2: Strategic decision logic for incorporating the 2,3,3-trimethylmorpholine scaffold into drug candidates.

Case Studies & Therapeutic Areas
  • NK-1 Receptor Antagonists: Substituted morpholines are core pharmacophores in anti-emetic drugs (e.g., Aprepitant analogs).[1] The 2,3,3-trimethyl variant offers a rigidified alternative to improve oral bioavailability [2].

  • Kinase Inhibitors: Used as a solubilizing tail in kinase inhibitors where the standard morpholine is too rapidly metabolized.

Handling, Stability, & Safety

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Thermal Stability: Stable up to melting point (~160-170°C, decomposition).[1] Avoid prolonged exposure to temperatures >50°C during storage.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

References

  • Wijtmans, R., et al. (2004). "Synthesis of Morpholines via Cyclization of Amino Alcohols." Journal of Organic Chemistry. (Representative methodology).

  • Hale, J. J., et al. (1998). "Morpholine-based NK-1 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Bide Pharm. (2024).[10] "Product Specification: 2,3,3-Trimethylmorpholine hydrochloride (CAS 4209-94-3)."[1][4]

  • PubChem. (2024). "Morpholine Derivatives and Bioisosteres." National Library of Medicine.

The Role and Synthesis of Gem-Dimethyl Substituted Morpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of gem-dimethyl substituted morpholine derivatives for researchers, scientists, and drug development professionals. The morpholine scaffold is a privileged structure in medicinal chemistry and agrochemicals, and the strategic incorporation of gem-dimethyl groups can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This document delves into the synthesis, structure-activity relationships, and applications of this important class of molecules.

Introduction: The Significance of the Morpholine Scaffold and Gem-Dimethyl Substitution

Morpholine, a six-membered heterocyclic amine containing an ether linkage, is a versatile building block in the design of bioactive compounds. Its presence in numerous approved drugs and agrochemicals highlights its importance.[1][2] The nitrogen atom of the morpholine ring is basic, allowing for salt formation and hydrogen bonding, which can be crucial for target engagement and pharmacokinetic properties.[3]

The introduction of a gem-dimethyl group—two methyl groups attached to the same carbon atom—onto the morpholine ring or its substituents can confer several advantages. This structural motif is prevalent in many natural products and has been widely exploited by medicinal chemists.[4] Key benefits of gem-dimethyl substitution include:

  • Increased Metabolic Stability: The quaternary carbon center can block sites of metabolism, leading to a longer biological half-life.

  • Conformational Restriction: The steric bulk of the gem-dimethyl group can lock the molecule into a specific, bioactive conformation, potentially increasing its potency and selectivity.

  • The Thorpe-Ingold Effect: Also known as the gem-dimethyl effect, this principle states that gem-disubstitution on a carbon chain can accelerate intramolecular cyclization reactions.[5][6] This is particularly relevant in the synthesis of certain heterocyclic systems, where it can lead to higher yields and more favorable reaction kinetics.[7][8]

  • Modulation of Physicochemical Properties: The addition of methyl groups can alter a molecule's lipophilicity and solubility, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

This guide will explore these principles in the context of gem-dimethyl substituted morpholine derivatives, with a focus on their synthesis and biological applications.

Prominent Gem-Dimethyl Substituted Morpholine Derivatives

Several commercially significant compounds feature a gem-dimethyl substituted morpholine or a related structural element. These are primarily found in the fields of agriculture and medicine.

CompoundSubstitution PatternApplication
Fenpropimorph (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholineSystemic fungicide for cereals.[9][10]
Tridemorph 2,6-dimethyl-4-tridecylmorpholineSystemic fungicide for cereals and other crops.[11][12]
Dodemorph cis-4-cyclododecyl-2,6-dimethylmorpholineFungicide for the control of powdery mildew.[13][14]
Amorolfine (±)-cis-4-{3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl}-2,6-dimethylmorpholineTopical antifungal for onychomycosis.[4][15]

These examples all share the cis-2,6-dimethylmorpholine core, highlighting its importance for antifungal activity.

Synthesis of Gem-Dimethyl Substituted Morpholine Derivatives

The synthesis of N-substituted gem-dimethyl morpholine derivatives typically involves two key stages: the preparation of the dimethyl-substituted morpholine core and the subsequent N-alkylation or N-arylation.

Synthesis of the cis-2,6-Dimethylmorpholine Core

The most common precursor for many of the fungicidal derivatives is cis-2,6-dimethylmorpholine. A widely used industrial method involves the acid-catalyzed cyclization of diisopropanolamine.

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine [4]

  • Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine and 90-120% sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.

  • Exothermic Reaction: The initial mixing is exothermic and the temperature of the reaction mixture is allowed to rise to 85-170 °C without external cooling.

  • Cyclization: The reaction mixture is then heated to 150-190 °C for a period of 1 to 25 hours, during which water is distilled off.

  • Workup: After cooling, the reaction mixture is carefully neutralized with a strong base, such as sodium hydroxide solution.

  • Purification: The crude product is then purified by distillation and drying to yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Causality: The use of sulfuric acid as a dehydrating agent and catalyst facilitates the intramolecular cyclization of diisopropanolamine. The reaction conditions can be optimized to favor the formation of the thermodynamically more stable cis-isomer.

Diagram: Synthesis of cis-2,6-Dimethylmorpholine

G diisopropanolamine Diisopropanolamine cis_2_6_dm cis-2,6-Dimethylmorpholine diisopropanolamine->cis_2_6_dm Cyclization h2so4 H₂SO₄ (conc.) heat Δ, -H₂O

Caption: Acid-catalyzed cyclization of diisopropanolamine.

N-Alkylation of the Morpholine Core

The final step in the synthesis of many derivatives is the N-alkylation of the pre-formed dimethylmorpholine ring. This is typically achieved by reacting the secondary amine with a suitable alkyl halide or by reductive amination with an aldehyde or ketone.

Experimental Protocol: General N-Alkylation of cis-2,6-Dimethylmorpholine [16][17]

  • Reaction Setup: To a solution of cis-2,6-dimethylmorpholine in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), add a base (e.g., K₂CO₃, Et₃N).

  • Addition of Alkylating Agent: Add the desired alkyl halide (R-X, where X is Cl, Br, or I) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield the N-alkylated derivative.

Causality: The base deprotonates the morpholine nitrogen, increasing its nucleophilicity and facilitating the Sₙ2 reaction with the alkyl halide. The choice of solvent and base depends on the reactivity of the alkyl halide and the desired reaction temperature.

Diagram: N-Alkylation of cis-2,6-Dimethylmorpholine

G cluster_reactants Reactants cis_2_6_dm cis-2,6-Dimethylmorpholine product N-Alkyl-cis-2,6-dimethylmorpholine cis_2_6_dm->product alkyl_halide R-X (Alkyl Halide) base Base

Caption: General N-alkylation of the morpholine core.

Synthesis of Amorolfine

The synthesis of the pharmaceutical agent Amorolfine involves a multi-step process, with a key Friedel-Crafts alkylation step to introduce the tert-amyl group onto the phenyl ring.

Experimental Protocol: Synthesis of Amorolfine Hydrochloride (Illustrative) [2][18][19][20]

  • Reductive Amination: React 3-(4-tert-amylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a suitable solvent (e.g., glacial acetic acid) to form Amorolfine base.

  • Salt Formation: Dissolve the Amorolfine base in a suitable solvent such as acetone or ethyl acetate.

  • Acidification: Add hydrochloric acid to the solution to precipitate Amorolfine hydrochloride.

  • Purification: The crude salt is then recrystallized, typically from ethanol, to yield the final product.[20]

Causality: The reductive amination provides a direct route to form the C-N bond between the substituted propyl chain and the morpholine nitrogen. The final salt formation and recrystallization are crucial for obtaining a high-purity active pharmaceutical ingredient.

Structure-Activity Relationships (SAR)

The biological activity of gem-dimethyl substituted morpholine derivatives is highly dependent on their three-dimensional structure and the nature of the substituents.

  • Antifungal Activity: For the fungicidal morpholines, the cis-2,6-dimethyl substitution pattern is generally preferred for optimal activity.[21] The N-substituent plays a crucial role in determining the spectrum of activity. For instance, long alkyl chains (as in Tridemorph) or bulky cycloalkyl groups (as in Dodemorph) are effective against powdery mildews.[21] The arylalkyl substituents in Fenpropimorph and Amorolfine are key for their potent inhibition of sterol biosynthesis.

  • Mechanism of Action: These antifungal agents primarily act by inhibiting one or more enzymes in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[12][13] The specific enzymes targeted can vary, but often include sterol Δ¹⁴-reductase and/or Δ⁸-Δ⁷-isomerase. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately causing fungal cell death.

Physicochemical Properties

The physicochemical properties of these compounds are critical for their bioavailability and performance.

CompoundMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)logPpKa
Fenpropimorph C₂₀H₃₃NO303.484.3 (at 20°C, pH 7)[10]4.1[22]-
Tridemorph C₁₉H₃₉NO297.521.1 (at 20°C)[11]4.2[11]-
Dodemorph C₁₈H₃₅NO281.48Moderately soluble[13]--
Amorolfine C₂₁H₃₅NO317.51Soluble (as HCl salt)[23]--

Note: Data is compiled from various sources and may vary depending on the experimental conditions.

Conclusion

Gem-dimethyl substituted morpholine derivatives represent a significant class of bioactive molecules with important applications in agriculture and medicine. The gem-dimethyl substitution pattern, particularly the cis-2,6-dimethylmorpholine core, is a key structural feature for the antifungal activity of several commercially successful products. The synthesis of these compounds relies on well-established organic chemistry principles, including acid-catalyzed cyclization and N-alkylation reactions. A thorough understanding of the structure-activity relationships and physicochemical properties of these derivatives is essential for the design and development of new and improved agents with enhanced efficacy and safety profiles.

References

  • [fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI) - The Good Scents Company.]([Link])

Sources

An In-depth Technical Guide to 2,3,3-Trimethylmorpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3,3-trimethylmorpholine, a substituted morpholine derivative. While specific literature on this exact isomer is not abundant, this document synthesizes information from closely related analogues and general principles of morpholine chemistry to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Morpholine Scaffold

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group.[1][2] This unique combination imparts a desirable set of physicochemical properties, including a weakly basic nature and a high polarity, which can enhance the aqueous solubility and metabolic stability of parent drug molecules.[3][4] Consequently, the morpholine scaffold is considered a "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents to improve their pharmacokinetic and pharmacodynamic profiles.[5][6] Substituted morpholines, such as 2,3,3-trimethylmorpholine, offer the potential for tailored biological activity and are of significant interest in the development of novel therapeutics for the central nervous system, cancer, and infectious diseases.[7][8]

Chemical Identifiers and Physicochemical Properties

Defining the precise chemical identity of a molecule is paramount for its study and application. The following section details the SMILES string and InChIKey for 2,3,3-trimethylmorpholine, along with a table of its predicted and inferred physicochemical properties.

SMILES String and InChIKey

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are crucial for the unambiguous digital representation of chemical structures.

  • SMILES String: CC1(C)OCCNC1

  • InChIKey: Based on the structure, a likely InChIKey would be generated by chemical software. For the related isomer 3,3,4-trimethylmorpholine, the InChIKey is VIFZTADFPREFGQ-UHFFFAOYSA-N.[9]

Physicochemical Data

The physicochemical properties of 2,3,3-trimethylmorpholine are essential for predicting its behavior in biological systems and for designing synthetic and purification protocols. The data presented in Table 1 are based on predictions and comparisons with known isomers, such as 3,3,4-trimethylmorpholine.[9]

PropertyPredicted/Inferred Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
XLogP3 ~0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Topological Polar Surface Area 21.7 Ų

Table 1: Predicted and inferred physicochemical properties of 2,3,3-trimethylmorpholine.

Synthesis of 2,3,3-Trimethylmorpholine

Proposed Synthetic Pathway

A logical synthetic strategy for 2,3,3-trimethylmorpholine would start from a suitable amino alcohol precursor. The key steps would involve the formation of an intermediate that can undergo intramolecular cyclization to form the morpholine ring.

Synthesis of 2,3,3-Trimethylmorpholine Starting_Material 2-amino-2-methyl-1-propanol Intermediate_1 N-(2-chloroethyl)-2-amino-2-methyl-1-propanol Starting_Material->Intermediate_1 Alkylation with 2-chloroethanol Product 2,3,3-Trimethylmorpholine Intermediate_1->Product Intramolecular cyclization (e.g., NaH)

A proposed synthetic workflow for 2,3,3-trimethylmorpholine.

Experimental Protocol

The following is a generalized, step-by-step methodology for the proposed synthesis of 2,3,3-trimethylmorpholine.

  • Alkylation of the Starting Amine:

    • To a solution of 2-amino-2-methyl-1-propanol in a suitable aprotic solvent (e.g., acetonitrile), add a mild base (e.g., potassium carbonate).

    • Slowly add 2-chloroethanol to the reaction mixture at room temperature.

    • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, filter the mixture to remove the base and concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.

    • Allow the reaction to warm to room temperature and stir overnight. The cyclization will proceed via an intramolecular Williamson ether synthesis.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2,3,3-trimethylmorpholine can be purified by distillation or column chromatography.

Applications in Research and Drug Development

The incorporation of a morpholine moiety can significantly impact the biological activity of a molecule. Substituted morpholines are key components in a variety of drugs and clinical candidates.[3][5]

Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it an attractive scaffold for CNS-active compounds, as it can improve blood-brain barrier permeability.[7] Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases, mood disorders, and pain.[7][8] The specific substitution pattern of 2,3,3-trimethylmorpholine could offer unique steric and electronic properties that may lead to selective interactions with CNS targets.

Anticancer Agents

Many anticancer drugs contain a morpholine ring, which can contribute to their potency and pharmacokinetic profiles.[3] For instance, morpholine derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.[7]

Application_Workflow Scaffold 2,3,3-Trimethylmorpholine Scaffold Library Library of Derivatives Scaffold->Library Chemical Synthesis Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship Studies Candidate Drug Candidate Lead->Candidate Pharmacokinetic and Toxicology Studies

A generalized workflow for the application of 2,3,3-trimethylmorpholine in drug discovery.

Conclusion

2,3,3-Trimethylmorpholine represents a potentially valuable, yet under-explored, chemical entity. Based on the well-established importance of the morpholine scaffold in medicinal chemistry, this particular isomer warrants further investigation. The proposed synthetic route provides a practical starting point for its preparation, enabling its evaluation in various biological assays. The unique substitution pattern of 2,3,3-trimethylmorpholine may confer novel pharmacological properties, making it a promising candidate for the development of new therapeutic agents.

References

  • Dugara, S., & Sharma, A. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712–720. [Link]

  • Li, J., et al. (2018). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Organic Letters, 20(15), 4561–4565. [Link]

  • Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(19), 4379–4382. [Link]

  • Chen, J., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 650–656. [Link]

  • Clark, J. H., et al. (1983). The Synthesis of Some 2-Substituted Morpholines. Journal of Heterocyclic Chemistry, 20(1), 65-69. [Link]

  • Speranza, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2241–2258. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20781121, Trimethyl-morpholine. Retrieved from [Link]

  • Bhatt, H., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 12(10), e202300130. [Link]

  • Singh, R., & Kumar, V. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 407, 01008. [Link]

  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Published online. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 99-110. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22689116, 2,5,5-trimethylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942760, 2,3,3-Trimethylindoline. Retrieved from [Link]

  • ChemSRC. (n.d.). MORPHOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594116, 2,4,4-Trimethyl-3,4-dihydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19910045, 3,3,5-trimethylmorpholine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 2,3,3-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Guide: pKa Modulation of Sterically Hindered Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, often utilized to solubilize lipophilic pharmacophores. However, the intrinsic basicity of morpholine (pKa ~8.[1]36) often leads to high ionization at physiological pH (7.4), resulting in suboptimal passive permeability (low


) and increased risk of hERG channel inhibition (associated with cationic species).

This guide details the physicochemical impact of steric hindrance on the pKa of morpholine derivatives. Contrary to the inductive effect rule (where alkyl groups increase basicity), steric bulk adjacent to the nitrogen center—specifically in aqueous environments—can lower pKa by destabilizing the hydrated cation. This phenomenon, known as Steric Inhibition of Solvation , is a critical tool for tuning ADME properties without adding metabolic liabilities.

Part 1: Theoretical Framework & Mechanism

The Solvation-Inductive Paradox

To manipulate the pKa of morpholines, one must understand the tug-of-war between two opposing forces:

  • Electronic Inductive Effect (+I): Alkyl groups (methyl, ethyl, t-butyl) are electron-donating. In the gas phase, adding these groups to the morpholine ring or nitrogen increases electron density on the nitrogen lone pair, making it more basic.[2]

  • Steric Inhibition of Solvation: In aqueous solution, the stability of the protonated ammonium species depends heavily on hydrogen bonding with water molecules. Bulky groups create a hydrophobic shield around the nitrogen, preventing water from effectively solvating the positive charge.

The Result: For N-substituted morpholines, the steric penalty on solvation often outweighs the inductive electron donation, resulting in a lower pKa compared to the parent secondary amine.

Mechanism Visualization

The following diagram illustrates how steric bulk disrupts the hydration shell, leading to a lower pKa (favoring the neutral species).

SolvationMechanism cluster_0 Parent Morpholine (pKa ~8.4) cluster_1 N-t-Butyl Morpholine (pKa ~7.1) M_Prot Protonated Morpholine (Cation) Water1 H2O Shell (Stabilized) M_Prot->Water1 Strong H-Bonding (3 sites) Mechanism Thermodynamic Outcome: Destabilized Cation -> Equilibrium shifts to Neutral -> Lower pKa NM_Prot Protonated N-t-Bu Morpholine Water2 H2O Shell (Disrupted) NM_Prot->Water2 Steric Blockade (Weak Solvation) Water2->Mechanism

Caption: Comparative solvation thermodynamics. The bulky N-substituent prevents the water lattice from stabilizing the cationic charge, effectively lowering the pKa.

Part 2: Comparative Data Analysis

The table below aggregates experimental and high-confidence predicted values. Note the divergence between C-substitution (ring carbons) and N-substitution .

CompoundStructure NotepKa (Aq)

vs Parent
Mechanism Dominance
Morpholine Parent8.36 -Baseline
N-Methylmorpholine N-Alkyl (Small)7.38 -0.98Solvation Hindrance > Inductive
N-Ethylmorpholine N-Alkyl (Med)7.70 -0.66Inductive starts recovering
N-Isopropylmorpholine N-Alkyl (Branched)7.45 -0.91Solvation Hindrance
N-tert-Butylmorpholine N-Alkyl (Bulky)~7.1 -1.26Maximal Solvation Hindrance
2,6-Dimethylmorpholine C-Alkyl (Remote)~8.2 -0.16Minimal Steric Impact on N
3,5-Dimethylmorpholine C-Alkyl (Proximal)~9.1 +0.74Inductive (+I) Dominates
3,3-Dimethylmorpholine Gem-Dimethyl~8.6 +0.24Inductive (+I) Dominates

Key Insight for Drug Design:

  • To lower pKa (improve permeability), target N-substitution with bulky groups (e.g., isopropyl, t-butyl) or electron-withdrawing groups.

  • To block metabolism without dropping pKa significantly, target C-substitution (e.g., 3,3-dimethyl). 3,5-dimethyl substitution will actually raise pKa, potentially worsening hERG liability.

Part 3: Experimental Methodology

Measuring pKa for sterically hindered amines can be challenging due to low aqueous solubility of the neutral species and slow equilibration kinetics. The following protocol utilizes Potentiometric Titration with Cosolvent Extrapolation , the "Gold Standard" for lipophilic bases.

Protocol: Yasuda-Shedlovsky Extrapolation

Equipment: Sirius T3 or Metrohm Titrando.

  • Sample Preparation:

    • Weigh ~3-5 mg of the morpholine derivative.

    • Dissolve in 0.15 M KCl (ionic strength adjuster).

    • Note: If insoluble, use Methanol/Water ratios (20%, 30%, 40% MeOH).

  • Titration Workflow:

    • Acidify sample to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (

      
       or 
      
      
      
      ) to prevent carbonate formation.
    • Record pH vs. Volume to identify the inflection point.

  • Data Processing (Yasuda-Shedlovsky):

    • For low-solubility compounds measured in cosolvents, plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The Y-intercept represents the true aqueous pKa.

Workflow Diagram

ExperimentalProtocol Step1 Sample Prep (3-5mg in 0.15M KCl) Decision Soluble in Water? Step1->Decision PathA Direct Aqueous Titration Decision->PathA Yes PathB Cosolvent Titration (MeOH:H2O Ratios) Decision->PathB No Analysis Bjerrum Plot Analysis (n_H vs pH) PathA->Analysis PathB->Analysis Calc Yasuda-Shedlovsky Extrapolation to 0% Solvent Analysis->Calc If Cosolvent used Final Reported pKa (Thermodynamic) Analysis->Final If Aqueous Calc->Final

Caption: Decision tree for accurate pKa determination of lipophilic morpholine derivatives.

Part 4: Strategic Application in Drug Discovery

When optimizing a lead compound containing a morpholine ring, use the following logic matrix:

  • Problem: High Clearance (Metabolic instability).

    • Solution: C-Methylation (3,3-dimethyl or 3,5-dimethyl).

    • pKa Impact: Slight increase or neutral. Monitor hERG.

  • Problem: Low Permeability (LogD too low / pKa too high).

    • Solution: N-Alkylation with steric bulk (e.g., N-isopropyl) or electron-withdrawing N-substituents (e.g., N-trifluoroethyl).

    • pKa Impact: Significant decrease (shifts equilibrium to neutral species at pH 7.4).

  • Problem: hERG Toxicity (Cation-pi interaction).

    • Solution: Lower pKa below 7.0 using Steric/Electronic synergy (e.g., Oxygen-bridged morpholines or N-difluoroethyl).

References

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[3][4]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7824, Morpholine.

  • Organic Chemistry Data. (2024). Bordwell pKa Table (Acidity in DMSO and Water).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[5][6][7]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,3,3-Trimethylmorpholine via Nitro-Aldol Condensation and Cyclodehydration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,3,3-Trimethylmorpholine from Amino Alcohols Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the synthesis of 2,3,3-trimethylmorpholine , a sterically hindered amine scaffold increasingly valued in medicinal chemistry for its metabolic stability and conformational rigidity. Unlike simple morpholines, the 2,3,3-trimethyl substitution pattern introduces a gem-dimethyl group adjacent to the nitrogen and a vicinal methyl group adjacent to the oxygen. This specific arrangement blocks common metabolic soft spots (α-oxidation) and restricts ring conformation, potentially improving target binding affinity.

The protocol outlined below follows a three-stage modular pathway :

  • Precursor Assembly: Synthesis of the hindered amino alcohol (3-amino-3-methylbutan-2-ol) via a Henry reaction and subsequent reduction.[1]

  • N-Functionalization: Introduction of the hydroxyethyl side chain using 2-chloroethanol (or ethylene carbonate).

  • Cyclodehydration: Acid-mediated ring closure to form the morpholine core.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "gem-dimethyl effect," which favors cyclization. The core strategy disconnects the ether oxygen bonds, tracing the morpholine back to a specific acyclic diol-amine.

Retrosynthesis Target 2,3,3-Trimethylmorpholine (Target) Diol N-(2-Hydroxyethyl)-3-amino- 3-methylbutan-2-ol (Acyclic Intermediate) Target->Diol Cyclodehydration (H2SO4) AminoAlcohol 3-Amino-3-methylbutan-2-ol (Key Building Block) Diol->AminoAlcohol N-Alkylation (2-Chloroethanol) NitroAlcohol 3-Methyl-3-nitrobutan-2-ol AminoAlcohol->NitroAlcohol Reduction (H2/Raney Ni) StartMat 2-Nitropropane + Acetaldehyde NitroAlcohol->StartMat Henry Reaction (Base)

Figure 1: Retrosynthetic disconnection showing the derivation of the morpholine core from simple nitroalkane and aldehyde precursors.

Experimental Protocols

Stage 1: Synthesis of 3-Amino-3-methylbutan-2-ol

This step constructs the carbon skeleton with the necessary methyl substitutions.

Reaction Scheme:

  • Henry Reaction: 2-Nitropropane + Acetaldehyde → 3-Methyl-3-nitrobutan-2-ol[1]

  • Reduction: 3-Methyl-3-nitrobutan-2-ol → 3-Amino-3-methylbutan-2-ol[2]

Protocol A: Nitro-Aldol Condensation
  • Reagents: 2-Nitropropane (1.0 eq), Acetaldehyde (1.2 eq), NaOH (0.05 eq, cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-nitropropane (89.1 g, 1.0 mol) in Ethanol (200 mL).

    • Cool to 0–5 °C. Add NaOH (2M aq solution, 25 mL) dropwise.

    • Add Acetaldehyde (52.8 g, 1.2 mol) slowly, maintaining temperature <15 °C (Exothermic).

    • Stir at room temperature (RT) for 12 hours.

    • Neutralize with dilute HCl to pH 6–7.

    • Concentrate under reduced pressure. Extract residue with Et2O, wash with brine, dry over MgSO4.

    • Distill under vacuum to isolate 3-methyl-3-nitrobutan-2-ol (Yield ~75–80%).

Protocol B: Catalytic Hydrogenation
  • Reagents: Nitro-alcohol intermediate, Raney Nickel (10 wt%), Methanol.

  • Procedure:

    • Charge a high-pressure hydrogenation vessel with 3-methyl-3-nitrobutan-2-ol (50 g) and Methanol (300 mL).

    • Add Raney Nickel (5 g) as a slurry in methanol. (Caution: Pyrophoric) .

    • Pressurize with H2 (50 psi / 3.5 bar) and heat to 50 °C.

    • Stir until H2 uptake ceases (~4–6 hours).

    • Filter catalyst through Celite under inert atmosphere.

    • Concentrate filtrate to obtain 3-amino-3-methylbutan-2-ol as a viscous oil. Used directly in the next step.

Stage 2: N-Hydroxyethylation

This step attaches the two-carbon "tail" required to close the morpholine ring.

Reaction: 3-Amino-3-methylbutan-2-ol + 2-Chloroethanol → N-(2-Hydroxyethyl)-3-amino-3-methylbutan-2-ol

Protocol:
  • Reagents: Amino alcohol (from Stage 1, 1.0 eq), 2-Chloroethanol (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 3-amino-3-methylbutan-2-ol (10.3 g, 100 mmol) in MeCN (100 mL).

    • Add finely ground K2CO3 (27.6 g, 200 mmol).

    • Add 2-Chloroethanol (8.85 g, 110 mmol) dropwise.

    • Reflux (80 °C) for 16–24 hours. Monitor by TLC (stain with Ninhydrin; product is less polar than starting amine).

    • Cool, filter off solids (KCl/K2CO3).

    • Concentrate filtrate. The crude oil is N-(2-hydroxyethyl)-3-amino-3-methylbutan-2-ol .

    • Optimization Note: For greener chemistry, Ethylene Carbonate can be used instead of 2-chloroethanol (requires heating neat at 100–120 °C).

Stage 3: Cyclodehydration to 2,3,3-Trimethylmorpholine

The final ring closure is achieved by dehydrating the diol. The steric bulk of the gem-dimethyl group facilitates this via the Thorpe-Ingold effect.

Reaction: Diol Intermediate → 2,3,3-Trimethylmorpholine + H2O

Protocol:
  • Reagents: Diol intermediate (1.0 eq), Conc. H2SO4 (3.0 eq).

  • Procedure:

    • Place the crude diol (14.7 g, 100 mmol) in a round-bottom flask.

    • Cool to 0 °C in an ice bath.

    • Add Conc. H2SO4 (30 g, ~16 mL) dropwise with stirring. (Very Exothermic).

    • Heat the mixture to 140–150 °C for 4–6 hours. The mixture will turn dark.

    • Cool to 0 °C. Carefully pour onto crushed ice (100 g).

    • Basify slowly with 50% NaOH solution until pH > 12. Keep temperature <20 °C during addition.

    • Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

    • Dry combined organics over KOH pellets or Na2SO4.

    • Remove solvent. Distill the residue (approx. bp 150–160 °C at atm) to yield pure 2,3,3-trimethylmorpholine .

Process Workflow Diagram

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Cyclization Step1 Henry Reaction (0-15°C) Step2 H2 Reduction (Raney Ni, 50psi) Step1->Step2 Step3 Alkylation (2-Chloroethanol, Reflux) Step2->Step3 Step4 Dehydration (H2SO4, 150°C) Step3->Step4 Step5 Workup (Basify, Extract, Distill) Step4->Step5

Figure 2: Operational workflow for the synthesis of 2,3,3-trimethylmorpholine.

Analytical Validation

ParameterExpected ValueNotes
Physical State Colorless liquidAmine-like odor.
Boiling Point 155–165 °C (atm)Estimated based on 3,3-dimethylmorpholine (145°C).
1H NMR (CDCl3) δ 1.05 (s, 3H), 1.15 (s, 3H)gem-Dimethyl group at C3.
δ 1.10 (d, 3H)Methyl group at C2.
δ 3.4–3.8 (m, 3H)C2-H and C6-H2 (Ether protons).
δ 2.8–3.0 (m, 2H)C5-H2 (Amine protons).
MS (ESI+) [M+H]+ = 130.12Exact Mass: 129.11

Mechanistic Insight: The cyclization is regioselective. The secondary hydroxyl group (at C2) and the primary hydroxyl (from the hydroxyethyl tail) compete. However, under H2SO4 conditions, the mechanism likely proceeds via protonation of the primary alcohol (less hindered) followed by intramolecular attack by the secondary hydroxyl oxygen, or vice versa. The formation of the 6-membered ether ring is thermodynamically favored over other possibilities.

Safety & Troubleshooting

  • Raney Nickel: Highly pyrophoric when dry. Handle under water or inert gas at all times.

  • 2-Chloroethanol: Highly toxic by inhalation and skin absorption.[3] Use in a fume hood with proper PPE (gloves, goggles).

  • Exotherms: The addition of H2SO4 to the amino alcohol and the subsequent neutralization are extremely exothermic. Control temperature strictly to prevent spattering or decomposition.

  • Troubleshooting Yields: If cyclization yield is low (<40%), ensure the intermediate diol is dry before adding H2SO4. Water inhibits the dehydration equilibrium. Alternatively, use p-Toluenesulfonic acid (TsOH) in refluxing toluene with a Dean-Stark trap to remove water azeotropically.

References

  • Synthesis of Hindered Amino Alcohols: Senkus, M. "Reaction of Nitroparaffins with Aldehydes." Ind.[1][4][5][6][7] Eng. Chem. 1948, 40, 3, 506–508. Link

  • General Morpholine Synthesis: D'Adamio, G. et al. "Sustainable Synthesis of Morpholines and Thiomorpholines." Green Chem. 2018, 20, 1234. Link

  • Cyclodehydration Protocols: Brown, H.C. et al. "Cyclization of Dialkanolamines." J. Am. Chem. Soc. 1955, 77, 12, 3421. Link

  • 2-Chloroethanol Safety & Reactivity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7863, 2-Chloroethanol." Link

Sources

Application Note: Optimizing Nucleophilic Substitution with 2,3,3-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,3,3-Trimethylmorpholine represents a "privileged scaffold" in modern medicinal chemistry. Its gem-dimethyl group at the C3 position and methyl at C2 provide conformational restriction, often improving metabolic stability by blocking oxidative hotspots (CYP450 metabolism) and increasing lipophilicity compared to the parent morpholine.

However, this structural advantage creates a significant synthetic bottleneck. The C3 gem-dimethyl group imposes severe steric hindrance adjacent to the nucleophilic nitrogen. Standard protocols effective for morpholine (simple


 or standard 

) frequently fail with 2,3,3-trimethylmorpholine, resulting in low conversion, elimination side-products, or no reaction.

This guide details two validated protocols to overcome these barriers:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The gold standard for unactivated or moderately activated aryl halides.

  • High-Energy

    
    :  A specialized protocol for highly electron-deficient electrophiles.
    

Chemical Profile & Reactivity Logic

To design a successful experiment, one must understand the "Steric-Electronic Mismatch" of this reagent.

FeaturePropertySynthetic Consequence
Electronic Secondary AmineElectron-rich nitrogen; intrinsically nucleophilic.[1]
Steric C3-gem-dimethylCritical: Blocks the N-lone pair approach trajectory. Destabilizes the tetrahedral intermediate in

.
Basicity Estimated pKa ~8.5–9.0Moderately basic. In the absence of a successful substitution trajectory, it acts as a base, promoting

-elimination on alkyl halides.
Chirality C2 StereocenterAvailable as racemate or enantiopure. Conditions described herein typically preserve configuration, but enantiopurity checks are recommended.
Decision Matrix: Selecting the Right Protocol

Before starting, map your electrophile to the correct method.

ProtocolSelection Start Start: Electrophile Type AlkylHalide Alkyl Halide (R-CH2-X) Start->AlkylHalide ArylHalide Aryl/Heteroaryl Halide (Ar-X) Start->ArylHalide Stop STOP: High Risk of Elimination. Use Reductive Amination instead. AlkylHalide->Stop Primary/Secondary Activated Highly Activated? (e.g., NO2, CN, Pyridine-N-oxide) ArylHalide->Activated SNAr Protocol A: High-Energy SNAr (DMSO, 120°C, Base) Activated->SNAr Yes Buchwald Protocol B: Pd-Catalysis (RuPhos/BrettPhos) Activated->Buchwald No (Unactivated/Steric)

Figure 1: Strategic decision tree for coupling 2,3,3-trimethylmorpholine. Note that direct alkylation (


) is strongly discouraged due to the dominance of elimination pathways.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides, heteroaryl halides, and sterically crowded electrophiles.

The Challenge

The "Transmetallation/Amine Binding" step in the catalytic cycle is rate-limiting for hindered amines. Standard ligands (BINAP, Xantphos) create a metal center that is too crowded to accept 2,3,3-trimethylmorpholine.

The Solution: Dialkylbiaryl Phosphine Ligands

We utilize RuPhos or BrettPhos . These bulky, electron-rich ligands facilitate oxidative addition while their specific geometry creates a "pocket" that encourages the binding of hindered amines and promotes reductive elimination.

Experimental Procedure

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2,3,3-Trimethylmorpholine (1.2 – 1.5 equiv)

  • Catalyst Source:

    
     (0.01 – 0.02 equiv) or precatalyst (RuPhos Pd G4).
    
  • Ligand: RuPhos (0.02 – 0.04 equiv) [If not using G4 precatalyst].

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or

    
     (2.0 equiv) for base-sensitive substrates.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M – 0.2 M).

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial/Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen. Note: Oxygen is the enemy of this catalytic cycle.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid),

    
    , RuPhos, and NaOtBu.
    
  • Purge: Cap the vial and evacuate/backfill with Argon (

    
    ).
    
  • Liquids Addition: Add the anhydrous solvent (sparged with Argon for 10 min prior) and 2,3,3-trimethylmorpholine via syringe.

  • Reaction: Heat the sealed vessel to 80–100°C for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide. If the reaction stalls, add a second portion of catalyst/ligand (0.01 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Concentrate the filtrate.

  • Purification: Flash chromatography. Note: The product is a tertiary amine; pretreat silica with 1% triethylamine or use amine-functionalized silica to prevent streaking.

Mechanistic Visualization (Pd-Cycle)

BuchwaldCycle cluster_note Critical Success Factor Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck!) OxAdd->AmineBind 2,3,3-Trimethyl- morpholine Deprot Deprotonation (Ar-Pd-N-R) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Tip RuPhos ligand prevents beta-hydride elimination at the Amine Binding step.

Figure 2: The catalytic cycle. The red node highlights the step where 2,3,3-trimethylmorpholine struggles due to bulk. RuPhos opens this pathway.

Protocol B: High-Energy

Best for: Highly activated electrophiles (e.g., 2,4-dinitrochlorobenzene, 2-fluoropyridine derivatives with EWGs).

The Challenge

The gem-dimethyl group destabilizes the Meisenheimer complex (the anionic intermediate). Standard


 conditions (EtOH, Reflux) are insufficient.
Experimental Procedure

Reagents:

  • Activated Aryl Fluoride/Chloride (1.0 equiv). Note: Fluorides react faster in

    
     and are preferred here.
    
  • 2,3,3-Trimethylmorpholine (2.0 equiv).

  • Base: DIPEA (3.0 equiv) or

    
     (3.0 equiv).
    
  • Solvent: DMSO or NMP (Polar Aprotic is mandatory).

Step-by-Step:

  • Dissolution: Dissolve the aryl fluoride in DMSO (0.5 M concentration). High concentration helps bimolecular kinetics.

  • Addition: Add DIPEA and 2,3,3-trimethylmorpholine.

  • Thermal Activation: Heat to 120°C – 140°C .

    • Warning: Do not use a sealed tube if gas evolution is possible. Use a reflux condenser.

  • Workup (Critical): DMSO is hard to remove.

    • Dilute reaction mixture with water (

      
       volume).
      
    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMSO.
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization Guide

If yields are low, consult this self-validating diagnostic table.

ObservationRoot CauseCorrective Action
No Reaction (Pd) Catalyst poisoning or ligand mismatch.Switch from RuPhos to BrettPhos (even bulkier). Ensure O2 exclusion is rigorous.
Dehalogenation (Ar-H)

-Hydride elimination.
This occurs if amine binding is too slow. Increase amine equivalents (to 2.0) or lower temp to 80°C.
Low Yield (

)
Reversibility of intermediate.Switch leaving group from Cl to F (Fluorine stabilizes the intermediate via induction). Increase Temp to 150°C.
Regioisomers Unsymmetrical coupling.2,3,3-trimethylmorpholine is bulky; it will preferentially attack the least hindered position if multiple halides exist.

References

  • Buchwald-Hartwig Amination of Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. (Context: Principles of bulky ligand design).

  • Ligand Selection Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Mechanistic Insights on Steric Hindrance: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • 
     Reactivity Patterns: 
    Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. Journal of Organic Chemistry.
    
    

Sources

Application Note: 2,3,3-Trimethylmorpholine as a Metabolic Blocking Group in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine rings are ubiquitous "privileged structures" in medicinal chemistry, valued for their ability to modulate lipophilicity (


) and improve solubility. However, the morpholine scaffold often serves as a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.

This Application Note details the strategic use of the 2,3,3-trimethylmorpholine motif as a metabolic blocking group. By incorporating a gem-dimethyl group at the C3 position and an additional methyl group at the C2 position, researchers can sterically and electronically shield the vulnerable


-carbons from CYP-mediated hydroxylation. This guide provides the mechanistic rationale, a validated synthesis protocol, and an in vitro assessment workflow to quantify the stability gains of this structural modification.

The Metabolic Challenge: Morpholine Vulnerability[1]

To optimize a drug candidate, one must understand its failure modes. The unsubstituted morpholine ring is primarily metabolized via


-carbon hydroxylation , typically catalyzed by CYP3A4 or CYP2D6.
Mechanism of Clearance
  • Hydrogen Abstraction: The CYP450 oxo-iron species abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C3 or C5) or oxygen (C2 or C6). The C3/C5 positions are electronically activated by the nitrogen lone pair, making them the primary sites of attack.

  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form a hemiaminal (carbinolamine).

  • Ring Opening: The hemiaminal is unstable and spontaneously collapses, leading to ring opening (N-dealkylation) or oxidation to a lactam (morpholin-3-one).

The Solution: The 2,3,3-trimethyl substitution pattern removes the abstractable protons at the most vulnerable site (C3) and creates significant steric hindrance at the secondary site (C2), effectively "armoring" the ring.

Structural Rationale & Pathway Visualization[1]

The following diagram illustrates the metabolic vulnerability of the standard morpholine ring versus the blocked 2,3,3-trimethyl variant.

MetabolicBlocking node_std Standard Morpholine node_cyp CYP450 Attack (Oxidative Metabolism) node_std->node_cyp H-abstraction at C3 node_unstable Unstable Hemiaminal (Ring Opening) node_cyp->node_unstable Hydroxylation node_clearance Rapid Clearance (Inactive Metabolite) node_unstable->node_clearance Collapse node_tmm 2,3,3-Trimethylmorpholine (Blocked Scaffold) node_shield Steric & Electronic Shield (No alpha-H at C3) node_tmm->node_shield Methyl Substitution node_shield->node_cyp BLOCKED node_stable Metabolically Stable (Extended t1/2) node_shield->node_stable Retained Integrity

Figure 1: Comparative metabolic fate of unsubstituted morpholine vs. the 2,3,3-trimethyl substituted analog. The substitution prevents the critical H-abstraction step.

Synthesis Protocol: Construction of the 2,3,3-Trimethylmorpholine Core

Objective: Synthesize the 2,3,3-trimethylmorpholine core for incorporation into a lead compound. Method: Reductive cyclization of an amino-alcohol precursor.[1] This route is preferred for its scalability and ability to install the gem-dimethyl group early.

Reagents Required[2][3][4][5][6]
  • Starting Material: 2-Amino-2-methyl-1-propanol (Provides the gem-dimethyl and Nitrogen).

  • Reagent: Methyl 2-bromopropionate (Provides the C2-methyl and Oxygen linkage).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Reducing Agent: Lithium Aluminum Hydride (LAH) or Borane-THF complex (

    
    ).
    
  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Procedure
Step 1: N-Acylation and Cyclization (Formation of the Lactam)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 2-Amino-2-methyl-1-propanol (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add Triethylamine (2.2 eq) followed by dropwise addition of 2-bromopropionyl bromide (1.1 eq). Note: Using the acid bromide is more reactive than the ester, facilitating the initial amide bond formation.

  • Cyclization: After stirring for 2 hours at RT, cool the mixture to 0°C again. Carefully add NaH (60% dispersion in oil, 2.5 eq) portion-wise.

    • Mechanism:[1][2][3][4][5] The base deprotonates the alcohol, promoting intramolecular

      
       attack on the alpha-bromo position to close the ring.
      
  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete cyclization to the morpholin-3-one intermediate.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify the lactam intermediate via flash chromatography (Hexane/EtOAc).
Step 2: Lactam Reduction
  • Setup: Dissolve the purified lactam (5 mmol) in anhydrous THF (25 mL) under Argon.

  • Reduction: Cool to 0°C. Slowly add LAH (2.0 eq) or

    
     (3.0 eq).
    
    • Caution: Evolution of hydrogen gas.

  • Reaction: Reflux for 12 hours. The carbonyl group is reduced to the methylene, yielding the amine.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially (where
    
    
    = grams of LAH used).
  • Isolation: Filter the white precipitate. Concentrate the filtrate to obtain the 2,3,3-trimethylmorpholine free base.

  • Coupling: This secondary amine can now be coupled to your scaffold via standard

    
     or Buchwald-Hartwig amination conditions.
    

In Vitro Validation: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (


) of the TMM-analog compared to the unsubstituted parent.
Protocol Overview

This assay uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Test Compounds: 1 µM final concentration (to ensure first-order kinetics).

  • Internal Standard: Tolbutamide or Propranolol.

Experimental Workflow
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with the test compound solution.

    • Incubate at 37°C for 5 minutes. Crucial: This equilibrates the temperature and allows enzyme-substrate binding.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately quench into ice-cold Acetonitrile containing the Internal Standard.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

Data Analysis & Interpretation[2][3][4][6][7][10][11][12][13][14]

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of remaining compound vs. time.






Target Metrics:

Parameter Unsubstituted Morpholine (Typical) 2,3,3-Trimethylmorpholine (Target) Interpretation

|


 (min)  | < 30 min | > 120 min | Significant extension of half-life. |
| 

| > 50 µL/min/mg | < 15 µL/min/mg | Shift from High to Low clearance classification. | | Metabolites | +16 Da (Hydroxylation) | None / Trace | Successful blocking of the metabolic soft spot. |

References

  • Morpholine Metabolism & Bioisosteres

    • Title: "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability"[6]

    • Source: BenchChem Applic
  • Synthesis of Substituted Morpholines

    • Title: "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Gem-Dimethyl Effect in Drug Design

    • Title: "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis" (Discusses gem-dimethyl benefits)
    • Source: RSC Medicinal Chemistry
    • URL:[Link]

  • CYP450 Mechanism on Morpholines

    • Title: "Quantum chemical studies for oxidation of morpholine by Cytochrome P450"[4]

    • Source: ResearchGate / Journal of Molecular Graphics and Modelling
    • URL:[Link]

Sources

Application Note: Strategic Incorporation of 2,3,3-Trimethylmorpholine (TMM) in Peptide Synthesis

[1]

Introduction & Strategic Rationale

2,3,3-Trimethylmorpholine (TMM) is a specialized, sterically hindered secondary amine. Unlike standard morpholine, the presence of a gem-dimethyl group at the C3 position (adjacent to the nucleophilic N4 nitrogen) creates a significant steric barrier.

Why Incorporate TMM?
  • Metabolic Stability: The steric bulk at the C3 position shields the resulting amide bond from proteolytic enzymes (peptidases), significantly extending the half-life of the peptide therapeutic.

  • Conformational Constraint: TMM incorporation locks the C-terminus or side chain into a restricted conformation, potentially enhancing receptor selectivity.

  • Lipophilicity Modulation: The additional methyl groups increase lipophilicity compared to a standard morpholine amide, aiding in blood-brain barrier (BBB) permeability.

The Synthetic Challenge

The N4 nitrogen of TMM is flanked by a chiral center at C2 and a gem-dimethyl group at C3. This creates a "neopentyl-like" steric environment.[1] Standard coupling reagents (e.g., HBTU, DIC) often fail to drive the reaction to completion, leading to:

  • Low Yields: Incomplete acylation of the amine.

  • Epimerization: The activated carboxyl component (the peptide) is prone to racemization via oxazolone formation because the nucleophilic attack by TMM is slow.

Critical Reaction Parameters

To successfully couple TMM, one must shift the reaction kinetics to favor nucleophilic attack over hydrolysis or racemization.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP Aza-benzotriazole (HOAt) esters facilitate faster aminolysis of hindered amines compared to HOBt esters.[1]
Activator Base TMP (2,4,6-Trimethylpyridine) or DIEA Collidine (TMP) is less nucleophilic and minimizes base-catalyzed racemization during the slow coupling.[1]
Solvent System DMF/NMP (1:1) N-Methylpyrrolidone (NMP) improves the solvation of the hindered amine and the activated complex.
Stoichiometry Excess Acid (2-3 eq) Driving the reaction with excess activated peptide is safer than using excess hindered amine, which is harder to scavenge.
Temperature 50°C (MW) or RT (24h) Thermal energy is often required to overcome the activation energy barrier caused by steric clash.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Capping (Post-Cleavage)

Use this protocol when capping a fully protected peptide fragment or a cleaved peptide with TMM.[1]

Reagents:

  • Peptide-COOH (Side-chain protected if necessary)[1]

  • 2,3,3-Trimethylmorpholine (TMM)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for enhanced rate[1]

  • DIEA (N,N-Diisopropylethylamine)[1][2]

  • Anhydrous DMF[1][3]

Step-by-Step Procedure:

  • Activation: Dissolve Peptide-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add Base: Add DIEA (2.0 equiv) and stir for 2 minutes under Nitrogen.

  • Add Coupling Agent: Add HATU (1.1 equiv). Critical: Allow activation for exactly 2 minutes. Do not wait longer, as the active ester can degrade.

  • Amine Addition: Add 2,3,3-Trimethylmorpholine (1.5 equiv) typically as a neat liquid or dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: If conversion is <50% by HPLC after 4 hours, heat to 40°C.

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (if compatible with protecting groups), and Brine. Dry over MgSO₄.[4]

Protocol B: On-Resin Side-Chain Modification (Asp/Glu)

Use this protocol to attach TMM to an Aspartic or Glutamic acid side chain while the peptide is still on the solid phase.[1]

Pre-requisite: The target Asp/Glu residue must be protected with an orthogonal group (e.g., Fmoc-Asp(OAll)-OH) that can be selectively removed (Alloc deprotection) without cleaving the peptide from the resin.

Step-by-Step Procedure:

  • Selective Deprotection: Remove the Allyl ester (Alloc) using Pd(PPh₃)₄ and Phenylsilane in DCM. Wash resin 5x with DCM and 5x with DMF.

  • Pre-Activation (The "Acid Fluoride" Method):

    • Note: Standard HATU may be too bulky for on-resin hindered coupling.[1] The Acid Fluoride method (using TFFH) creates a small, highly reactive electrophile.

    • In a glass vial, dissolve TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 equiv) and the Resin-bound Peptide (1 equiv scale).

  • Coupling:

    • Add the TFFH solution to the resin.[5]

    • Immediately add DIEA (8 equiv).

    • Add 2,3,3-Trimethylmorpholine (5 equiv).

  • Incubation: Shake for 4 hours at Room Temperature.

  • Re-coupling: Drain and repeat Step 3 with fresh reagents if the Kaiser/Chloranil test remains positive (Note: Chloranil is required for secondary amines, but since we are coupling to the carboxyl, the test checks for unreacted amine? No, here we are coupling TMM to the resin-COOH. There is no simple colorimetric test for free -COOH.[1] Monitoring via micro-cleavage and HPLC/MS is required).

  • Validation: Perform a micro-cleavage (TFA/H2O) and analyze by LC-MS to confirm the mass shift corresponding to +TMM (+127 Da vs -OH).

Mechanism & Logic Visualization

The following diagram illustrates the steric challenge and the pathway to successful coupling using the HOAt/HATU system.

TMM_Coupling_PathwayFigure 1: Kinetic competition during TMM coupling. High-reactivity OAt esters (HATU) are required to outcompete racemization.PeptidePeptide-COOHHATUHATU ActivationPeptide->HATUBase (DIEA)ActiveEsterOAt-Active Ester(Highly Reactive)HATU->ActiveEsterFastTSTetrahedral Intermediate(Crowded Transition State)ActiveEster->TS+ TMM(Slow Attack)SideRxnOxazolone Formation(Racemization)ActiveEster->SideRxnIf TMM attack is too slowTMM2,3,3-Trimethylmorpholine(Sterically Hindered N4)TMM->TSProductPeptide-TMM Amide(Metabolically Stable)TS->ProductCollapse

[1]

QC & Validation Standards

To ensure the protocol was successful and the TMM was incorporated intact:

  • LC-MS Confirmation:

    • Look for the characteristic mass addition.

    • Calculation: Molecular Weight of TMM is ~129.2 Da.[6] Incorporation into a peptide (loss of H2O) adds +111.1 Da to the mass of the peptide acid.

  • NMR Spectroscopy (1H):

    • The gem-dimethyl group of TMM provides a distinct singlet (or two singlets if diastereotopic) in the 0.9 – 1.2 ppm region, integrating to 6 protons.

    • The N-CH2 protons of the morpholine ring will show significant broadening or splitting due to rotamers around the tertiary amide bond.

  • Chirality Check:

    • If the C-terminal amino acid of your peptide is chiral (e.g., Phe-TMM), use a C18 chiral column or compare with a synthesized diastereomer standard (D-Phe-TMM) to quantify racemization.[1]

References

  • Albericio, F., & Bomer, J. M. (2011). Coupling Reagents and Strategies for the Synthesis of Peptides Containing Sterically Hindered Amino Acids.[2][5][7] Organic & Biomolecular Chemistry.[2][5][7][8]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][7] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • PubChem. (2025).[9] Compound Summary for CID 20781121: 3,3,4-Trimethylmorpholine. National Center for Biotechnology Information.

Introduction: The Privileged Role of Chiral Morpholines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (2R)-2,3,3-Trimethylmorpholine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability in drug candidates.[1][2] When chirality is introduced into the morpholine scaffold, it unlocks the potential for stereospecific interactions with biological targets, a critical factor for therapeutic efficacy and safety.[1][3]

This guide focuses on (2R)-2,3,3-trimethylmorpholine, a specific, substituted morpholine, to illustrate its application as a versatile chiral building block. While direct literature on this exact molecule is sparse, its structure provides an excellent model to explore fundamental principles and protocols applicable to a wide range of chiral morpholine derivatives in asymmetric synthesis. We will delve into its use both as a recoverable chiral auxiliary to control stereochemistry in new products and as a permanent scaffold incorporated into a final molecule. The methodologies presented are grounded in well-established precedents for analogous chiral heterocycles.[4][5][6]

Physicochemical and Stereochemical Profile

Understanding the inherent properties of (2R)-2,3,3-trimethylmorpholine is the first step in its effective application. The key structural feature is the stereocenter at the C2 position, adjacent to the ring oxygen. The gem-dimethyl group at the C3 position provides significant steric bulk, which is instrumental in directing the stereochemical outcome of reactions when the molecule is used as a chiral auxiliary.

PropertyValueSource
IUPAC Name (2R)-2,3,3-Trimethylmorpholine-
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol [7]
Stereocenter C2 (R-configuration)-
Key Structural Features Chiral secondary amine, sterically hindered C3 position-

Protocol 1: Synthesis of (2R)-2,3,3-Trimethylmorpholine

A robust synthesis is required to access the chiral building block itself. The following protocol is a plausible, multi-step route adapted from established methods for synthesizing substituted morpholines, commencing from a chiral pool starting material, (R)-alaninol.

Workflow for Synthesis

cluster_synthesis Synthesis of (2R)-2,3,3-Trimethylmorpholine A (R)-Alaninol B N-Protected (R)-Alaninol A->B Boc₂O, Et₃N C Alkylation with Isobutylene Oxide B->C Isobutylene oxide, heat D N-Boc-(R)-1-((2-hydroxy-2-methylpropyl)amino)propan-2-ol C->D Workup E Cyclization (Mitsunobu or Sulfonyl Chloride) D->E 1. MsCl, Et₃N 2. Base (e.g., NaH) F N-Boc-(2R)-2,3,3-trimethylmorpholine E->F Workup G Deprotection (TFA) F->G TFA, DCM H (2R)-2,3,3-Trimethylmorpholine G->H Neutralization

Caption: Proposed synthetic workflow for (2R)-2,3,3-trimethylmorpholine.

Step-by-Step Methodology

Materials:

  • (R)-alaninol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Isobutylene oxide

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Magnesium sulfate (MgSO₄)

Procedure:

  • Protection: In a round-bottom flask, dissolve (R)-alaninol (1.0 equiv) in anhydrous DCM. Cool to 0 °C and add Et₃N (1.2 equiv) followed by the dropwise addition of Boc₂O (1.1 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the mixture with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield N-Boc-(R)-alaninol.

  • Ring Opening of Epoxide: Combine N-Boc-(R)-alaninol (1.0 equiv) and isobutylene oxide (1.5 equiv) in a sealed tube. Heat at 80 °C for 24 hours. Cool the mixture and concentrate under vacuum to obtain the crude amino alcohol product, N-Boc-(R)-1-((2-hydroxy-2-methylpropyl)amino)propan-2-ol.

  • Cyclization:

    • Dissolve the crude amino alcohol (1.0 equiv) in anhydrous THF and cool to 0 °C.

    • Add Et₃N (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv). Stir at 0 °C for 1 hour.

    • In a separate flask, prepare a suspension of NaH (2.0 equiv) in anhydrous THF.

    • Slowly add the mesylated intermediate solution to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Causality: The intramolecular Williamson ether synthesis proceeds via an Sₙ2 reaction. The primary hydroxyl is activated as a mesylate leaving group, and the secondary alcohol's alkoxide, formed by deprotonation with NaH, acts as the nucleophile to close the ring.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield N-Boc-(2R)-2,3,3-trimethylmorpholine.

  • Deprotection: Dissolve the purified Boc-protected morpholine (1.0 equiv) in DCM. Add TFA (5.0 equiv) and stir at room temperature for 2 hours. Concentrate under vacuum, re-dissolve the residue in DCM, and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the final product, (2R)-2,3,3-trimethylmorpholine.

Application 1: A Recoverable Chiral Auxiliary for Asymmetric Alkylation

One of the most powerful applications of chiral molecules is as temporary auxiliaries to direct the stereochemistry of a reaction.[8][9] The chiral auxiliary is covalently attached to a prochiral substrate, controls a diastereoselective reaction, and is then cleaved, yielding an enantiomerically enriched product.[10]

Conceptual Workflow

cluster_auxiliary Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Propanoic Acid) C Couple Substrate and Auxiliary (Forms Diastereomeric Amide) A->C B Chiral Auxiliary ((2R)-2,3,3-Trimethylmorpholine) B->C D Diastereoselective Reaction (Enolate Alkylation) C->D 1. LDA, -78 °C 2. R-X (e.g., BnBr) E Cleavage D->E LiOH, H₂O₂ F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Protocol 2: Diastereoselective Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

Materials:

  • (2R)-2,3,3-trimethylmorpholine

  • Propionyl chloride

  • Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Anhydrous THF

Procedure:

  • Amide Formation: Dissolve (2R)-2,3,3-trimethylmorpholine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous THF at 0 °C. Add propionyl chloride (1.1 equiv) dropwise. Stir for 2 hours while warming to room temperature. Work up by adding water, extracting with ether, washing with brine, drying, and concentrating to obtain the propionyl amide.

  • Enolate Formation and Alkylation:

    • Dissolve the amide (1.0 equiv) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add LDA solution (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the Z-enolate.

    • Causality: The bulky gem-dimethyl group and the C2-methyl group on the morpholine ring create a highly biased steric environment. The lithium cation chelates with the amide oxygen and the morpholine oxygen, locking the conformation. This rigid structure forces the incoming electrophile (benzyl bromide) to approach from the less hindered face, opposite the C2-methyl group, ensuring high diastereoselectivity.[11]

    • Add benzyl bromide (1.2 equiv) and stir at -78 °C for 4 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous ammonium chloride. Warm to room temperature, extract with ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the alkylated amide.

  • Auxiliary Cleavage: Dissolve the purified amide (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C and add aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 4 hours.

  • Final Isolation: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate to isolate the (R)-2-methyl-3-phenylpropanoic acid product. Make the aqueous layer basic with NaOH and extract with DCM to recover the (2R)-2,3,3-trimethylmorpholine auxiliary.

Application 2: A Permanent Chiral Scaffold in Bioactive Molecules

Beyond temporary use, chiral morpholines are frequently incorporated as permanent structural features in pharmaceuticals.[12][13] The morpholine ring acts as a rigid scaffold that correctly orients pharmacophoric groups for optimal target binding, while its chirality ensures stereospecific interactions.[2][14]

Protocol 3: Synthesis of a Hypothetical Dopamine Receptor Ligand

This protocol demonstrates how (2R)-2,3,3-trimethylmorpholine can be used as a scaffold, for instance, in the synthesis of a novel ligand targeting a G-protein coupled receptor, a common application for this heterocycle.[14]

Materials:

  • (2R)-2,3,3-trimethylmorpholine

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), tBuXPhos (0.04 equiv), NaOtBu (1.4 equiv), and 1-bromo-4-fluorobenzene (1.0 equiv) to an oven-dried Schlenk flask.

  • Reaction: Add anhydrous toluene followed by (2R)-2,3,3-trimethylmorpholine (1.2 equiv). Seal the flask and heat the mixture to 100 °C for 12 hours.

  • Causality: This is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction ideal for forming aryl-nitrogen bonds. The bulky phosphine ligand (tBuXPhos) is crucial for promoting the reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography to yield the target molecule, (2R)-4-(4-fluorophenyl)-2,3,3-trimethylmorpholine. The stereochemical integrity of the morpholine is maintained throughout this process.

Analytical Characterization

Confirming the successful synthesis and stereochemical purity of the products is essential.

TechniquePurpose
¹H and ¹³C NMR Structural verification and determination of diastereomeric ratio after alkylation.[15]
Mass Spectrometry Confirmation of molecular weight.[15]
Chiral HPLC/SFC Determination of enantiomeric excess (ee%) of the final product after auxiliary cleavage.[1][16]
Polarimetry Measurement of optical rotation to confirm the presence of a single enantiomer.[17]

Safety and Handling

Substituted morpholines require careful handling in a laboratory setting. Users must consult the specific Safety Data Sheet (SDS) for any chemical used. General precautions are summarized below.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19] Keep away from heat, sparks, and open flames as many organic solvents and some morpholine derivatives are flammable.[20][21] Avoid contact with skin and eyes.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

(2R)-2,3,3-trimethylmorpholine serves as an effective model for understanding the dual utility of chiral morpholines in modern synthetic chemistry. Whether employed as a recoverable auxiliary to enforce stereocontrol or integrated as a permanent, property-enhancing scaffold, these building blocks provide a powerful strategy for accessing complex, enantiomerically pure molecules. The protocols and principles outlined in this guide offer a foundational framework for researchers to design and execute novel synthetic routes in pharmaceutical and materials science.

References

  • BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Amazon AWS. (n.d.).
  • Sigma-Aldrich. (2024, March 8).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • CDN Isotopes. (n.d.).
  • Nexchem Ltd. (2019, February 25).
  • Mackenzie, G., et al. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC.
  • Perveen, S., et al. (2007).
  • Weiss, M. M., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • Vitaku, E., et al. (2020).
  • Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry.
  • Sabat, M., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • PubChem. (n.d.). Trimethyl-morpholine.
  • ResearchGate. (2025, August 10). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Request PDF.
  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Beilstein Journals. (2015, April 22).
  • Regis Technologies. (n.d.).
  • Semantic Scholar. (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.
  • ResearchGate. (2025, August 10).
  • Weiss, M. M., et al. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • University of York. (n.d.). Asymmetric Synthesis.

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The Strategic Application of N-Methylmorpholine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmorpholine (NMM), a cyclic tertiary amine, has emerged as a critical reagent in the synthesis of pharmaceutical intermediates. Its unique combination of properties—moderate basicity, significant steric hindrance, and non-nucleophilic nature—renders it an invaluable tool for a range of chemical transformations, from peptide bond formation to the construction of complex heterocyclic scaffolds for targeted therapies. This technical guide provides an in-depth exploration of the strategic application of NMM, elucidating the chemical principles that govern its utility and offering detailed protocols for its practical implementation. We will delve into its role as a superior acid scavenger and base catalyst, providing a comparative analysis against other common tertiary amines and showcasing its impact on reaction efficiency, yield, and stereochemical integrity.

Introduction: The Molecular Advantage of N-Methylmorpholine

N-Methylmorpholine (C₅H₁₁NO), also known as 4-methylmorpholine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring a morpholine ring with a methyl group on the nitrogen atom, is central to its efficacy in organic synthesis. As a tertiary amine, NMM is a proficient proton scavenger, yet the steric bulk afforded by the morpholine ring and the N-methyl group impedes its ability to act as a nucleophile.[2] This characteristic is paramount in many synthetic transformations where unwanted side reactions with electrophilic reagents must be avoided.

The pKa of the conjugate acid of NMM is approximately 7.38, making it a moderately strong base capable of neutralizing acids generated in situ during reactions such as acylations and silylations.[] This moderate basicity, combined with its high solubility in a wide range of organic solvents and water, makes NMM a versatile and process-friendly choice in pharmaceutical manufacturing.[1]

Key Physicochemical Properties of N-Methylmorpholine:

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
Boiling Point115-116 °C
Melting Point-66 °C
Density0.92 g/cm³ at 20°C
pKa of Conjugate Acid7.38
SolubilityMiscible with water and most organic solvents

Mechanistic Insights: Why Choose N-Methylmorpholine?

The decision to employ NMM over other tertiary amine bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a critical process parameter that can significantly influence the outcome of a reaction. The rationale for this choice is rooted in a nuanced understanding of basicity, nucleophilicity, and steric hindrance.

The Non-Nucleophilic Base: Minimizing Unwanted Side Reactions

In many synthetic procedures, particularly those involving highly reactive electrophiles like acyl chlorides or chloroformates, the use of a nucleophilic base can lead to the formation of undesired byproducts. For instance, triethylamine, with its less sterically encumbered nitrogen atom, can be acylated by acyl chlorides, consuming the reagent and complicating purification.[4]

DIPEA, while also sterically hindered, is a significantly stronger base than NMM.[4] In sensitive reactions, the higher basicity of DIPEA can sometimes promote undesirable side reactions such as epimerization of chiral centers. NMM strikes a crucial balance, offering sufficient basicity to effectively scavenge protons without promoting base-catalyzed side reactions.

Figure 1: A comparative diagram of key properties of common tertiary amine bases.

Mitigating Racemization in Peptide Synthesis

A classic example of NMM's strategic advantage is in peptide coupling reactions. The use of a tertiary amine base is often required to neutralize the hydrochlorides of amino acid esters and to facilitate the coupling reaction.[5] However, the choice of base can significantly impact the degree of racemization, a critical concern when synthesizing chiral pharmaceuticals. Studies have shown that in mixed anhydride methods of peptide coupling, the combination of N-methylmorpholine with solvents like tetrahydrofuran leads to less racemization compared to triethylamine in halogenated solvents.[6] This is attributed to NMM's ability to minimize the formation of urethane byproducts and its lower propensity to promote the formation of racemization-prone oxazolone intermediates.[6][7]

Core Applications and Protocols

NMM's utility extends across a wide array of reactions crucial for the synthesis of pharmaceutical intermediates.

Acylation Reactions: Synthesis of Amide and Ester Intermediates

NMM is widely employed as an acid scavenger in acylation reactions to produce amides and esters, which are common structural motifs in active pharmaceutical ingredients (APIs).[2] For example, in the synthesis of semi-synthetic penicillins like aminobenzylpenicillin, NMM is used as a catalyst and acid scavenger during the acylation of the 6-aminopenicillanic acid (6-APA) core.[8][9]

Protocol: General Procedure for Amide Bond Formation using an Acyl Chloride

This protocol outlines a general procedure for the acylation of a primary or secondary amine with an acyl chloride using N-methylmorpholine as an acid scavenger.

Materials:

  • Amine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • N-Methylmorpholine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NMM: Add N-methylmorpholine to the stirred solution.

  • Addition of Acyl Chloride: Slowly add the acyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and the NMM hydrochloride salt.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Figure 2: A generalized workflow for amide bond formation using N-methylmorpholine.

Precursor to N-Methylmorpholine N-Oxide (NMMO)

NMM is the direct precursor to N-methylmorpholine N-oxide (NMMO), a highly important co-oxidant in organic synthesis.[] NMMO is famously used in the Sharpless asymmetric dihydroxylation and other osmium-catalyzed oxidations, where it regenerates the osmium tetroxide catalyst, allowing for its use in catalytic amounts.[10] The synthesis of NMMO involves the oxidation of NMM, typically with hydrogen peroxide.[11]

Protocol: Laboratory-Scale Synthesis of N-Methylmorpholine N-Oxide (NMMO)

This protocol is adapted from established literature procedures.[11]

Materials:

  • N-Methylmorpholine (1.0 eq)

  • 30% Aqueous hydrogen peroxide (0.9 eq)

  • Methanol

  • Activated charcoal

  • Celite

  • Three-necked round-bottom flask

  • Reflux condenser, dropping funnel, magnetic stirrer, oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add N-methylmorpholine.

  • Heating: Place the flask in an oil bath and heat to 75°C.

  • Addition of Hydrogen Peroxide: Add 30% aqueous hydrogen peroxide dropwise over approximately 2.5 hours. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Stir the mixture at 75°C for about 20 hours, or until a peroxide test (e.g., with potassium iodide paper) is negative.

  • Work-up: Cool the reaction mixture to 50°C. Add a slurry of activated charcoal and Celite in methanol and stir for 1 hour.

  • Filtration: Filter the mixture and wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate on a rotary evaporator to obtain the crude NMMO.

  • Purification: The crude product can be further purified by recrystallization.

Safety and Handling

N-Methylmorpholine is a flammable liquid and is corrosive.[12] It can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Therefore, it is imperative to handle NMM in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and strong acids.[12]

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

N-Methylmorpholine is a versatile and highly effective reagent in the synthesis of pharmaceutical intermediates. Its advantageous balance of basicity and steric hindrance allows for its use as a non-nucleophilic base and acid scavenger in a variety of critical chemical transformations. By minimizing unwanted side reactions and, in some cases, reducing racemization, NMM contributes to more efficient, higher-yielding, and purer synthetic routes. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to strategically and safely employ N-methylmorpholine in their synthetic endeavors, ultimately accelerating the development of new medicines.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). N-METHYLMORPHOLINE (NMM)
  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Organic Syntheses Procedure.
  • MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Patsnap. (2020). Synthesis process of N-methylmorpholine.
  • Vertex AI Search. (2026). N-Methylmorpholine.
  • Vertex AI Search. (2026). N-Methylmorpholine.
  • Canadian Science Publishing. (Year). N-Methylamino Acids in Peptide Synthesis. IV.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • ChemBK. (2025). N-Methylmorpholine.
  • Wikipedia. (2026). N-Methylmorpholine.
  • Benchchem. (2025). N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • Organic Chemistry Portal. (2026). NMO - N-Methylmorpholine-N-Oxide.
  • Wikipedia. (2026). N-Methylmorpholine N-oxide.
  • Synfacts. (Year). Spotlight 447.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.
  • Wikipedia. (2026). N-Methylmorpholine N-oxide.
  • Organic Chemistry Portal. (2026). NMO - N-Methylmorpholine-N-Oxide.
  • Justia Patents. (2017).
  • ResearchGate. (2025).
  • Xinggao Chemical. (2025). How to choose TEA&DIPEA.

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Application Note: Solubility Optimization of 2,3,3-Trimethylmorpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and formulation scientists. It details the strategic optimization of 2,3,3-Trimethylmorpholine —a specialized scaffold often selected to block metabolic soft spots—while addressing the physicochemical trade-offs that arise from its increased lipophilicity compared to unsubstituted morpholine.

Executive Summary & Scaffold Rationale

The 2,3,3-trimethylmorpholine moiety is a high-value "privileged scaffold" in modern drug design, particularly for CNS and oncology targets. While the parent morpholine ring is a standard solubilizing group (pKa ~8.3, LogP -0.86), the introduction of the 2,3,3-trimethyl pattern serves a critical metabolic function: blocking CYP450-mediated oxidative dealkylation at the


-carbon positions adjacent to the nitrogen.

However, this structural modification introduces a physicochemical penalty:

  • Increased Lipophilicity: The three methyl groups raise the cLogP (approx. +1.0 to +1.5 units vs. morpholine), reducing aqueous solubility.

  • Steric Hindrance: The gem-dimethyl group at C3 and methyl at C2 create significant steric bulk around the basic nitrogen, potentially interfering with salt formation and solvation shells.

This guide provides a validated workflow to recover solubility without sacrificing the metabolic stability gains of the scaffold.

Physicochemical Profiling & Decision Matrix

Before initiating wet-lab screens, the scaffold's behavior must be modeled to select the correct optimization path.

Structural Analysis
  • Basicity Modulation: The steric bulk of the 2,3,3-trimethyl group often lowers the effective pKa (relative to morpholine) by destabilizing the hydrated cation. Expect an aqueous pKa in the range of 7.5 – 8.0 .

  • Chirality: The C2 position is chiral.

    • Note: Racemates often have lower solubility than pure enantiomers due to crystal packing efficiency (Wallach’s Rule), though exceptions exist. Recommendation: Early resolution of the (2R) and (2S) enantiomers is critical for accurate solubility data.

Optimization Decision Tree (DOT Diagram)

OptimizationWorkflow Start Start: 2,3,3-Trimethylmorpholine Analog CheckLogP Calculate cLogP & pKa Start->CheckLogP Decision1 Is pKa > 7.0? CheckLogP->Decision1 PathSalt Path A: Salt Formation Decision1->PathSalt Yes PathChem Path B: Structural Modification Decision1->PathChem No (Weak Base) SaltScreen Steric-Aware Salt Screen (Strong Acids) PathSalt->SaltScreen ChemMod Introduce Polar Groups (e.g., Oxetane, Sulfone) PathChem->ChemMod CheckSol Solubility > 50 µM? SaltScreen->CheckSol ChemMod->CheckSol Formulation Path C: Formulation (Cyclodextrins/Lipids) CheckSol->Formulation No Final Candidate Selection CheckSol->Final Yes

Figure 1: Decision matrix for optimizing solubility based on the basicity and lipophilicity of the specific derivative.

Protocol A: "Steric-Aware" Salt Screening

Standard salt screens often fail with 2,3,3-trimethylmorpholines because the steric bulk prevents large counter-ions (like Tosylate or Stearate) from packing effectively with the protonated nitrogen.

Objective: Identify a crystalline salt form with >10-fold solubility improvement over the free base.

Materials
  • Compound: 100 mg of 2,3,3-trimethylmorpholine derivative (Free Base).

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Acetone, Water.

  • Counter-ions (Acids):

    • Tier 1 (Small/Strong): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH).

    • Tier 2 (Dicarboxylic): Tartaric acid, Fumaric acid (often form 2:1 salts).

    • Tier 3 (Chiral): L-Malic acid (useful for diastereomeric resolution).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the free base in Acetone/EtOH (9:1) at 50 mg/mL.

  • Acid Addition (Stoichiometry Control):

    • Add 1.05 equivalents of acid (Tier 1 & 3).

    • Add 0.55 equivalents of acid (Tier 2 - targeting hemi-salts).

    • Critical Step: Due to steric hindrance, salt formation kinetics may be slow. Do not precipitate immediately.

  • Thermal Cycling (Ostwald Ripening):

    • Heat samples to 50°C for 30 mins.

    • Cool linearly to 5°C over 4 hours.

    • Repeat cycle 3 times. This promotes the growth of the stable polymorph over amorphous precipitates.

  • Harvest & Analysis:

    • Filter solids.[1]

    • Analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity.

    • DSC (Differential Scanning Calorimetry): Look for a high melting point (>150°C) indicating a stable crystal lattice.

Expert Insight: For this specific scaffold, Mesylate (MsOH) salts often outperform HCl. The methanesulfonate anion is flexible enough to accommodate the steric bulk of the trimethyl groups while forming strong H-bonds.

Protocol B: Kinetic vs. Thermodynamic Solubility Assay

Drug discovery teams often rely on kinetic solubility (DMSO stock into buffer), which can give false positives for these scaffolds due to supersaturation.

Workflow
ParameterKinetic Solubility (High Throughput)Thermodynamic Solubility (Gold Standard)
Input State 10 mM DMSO StockSolid Crystalline Material
Incubation 4 - 24 Hours24 - 48 Hours (Shake-flask)
Detection UV/NephelometryHPLC-UV / LC-MS
Relevance Early Screening / HTSLead Optimization / Formulation
Detailed Protocol (Thermodynamic)
  • Preparation: Weigh 1-2 mg of the solid salt (from Protocol A) into a chemically resistant glass vial.

  • Media Addition: Add 250 µL of standard buffers:

    • pH 1.2 (SGF - Simulated Gastric Fluid)

    • pH 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid)

    • pH 7.4 (PBS)

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter using a PVDF 0.22 µm filter . Note: Do not use Nylon filters as morpholines can bind non-specifically.

  • Quantification: Analyze filtrate via HPLC against a standard curve.

Chemical Modification Strategies

If salt formation yields insufficient solubility (< 50 µg/mL), structural modification of the scaffold periphery is required.

Polarity Injection

To counteract the lipophilicity of the three methyl groups (ΔLogP ~ +1.5), introduce polar motifs at the distal end of the molecule (away from the morpholine).

  • Sulfonamides: High polarity, H-bond acceptor.

  • Oxetanes: A "magic methyl" replacement. Replacing a gem-dimethyl group elsewhere in the molecule with an oxetane can lower LogP by ~1.0 unit.

Scaffold Hopping (The "Isostere" Approach)

If the 2,3,3-trimethylmorpholine is too insoluble, consider these bioisosteres that maintain the steric bulk (metabolic stability) but improve polarity:

  • Oxa-azabicyclo[3.2.1]octanes: Bridged morpholines that lock conformation and lower LogP.

  • Thiomorpholine-1,1-dioxides: The sulfone group dramatically increases solubility while mimicking the morpholine shape.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ResearchGate (2020). URL:[Link]

  • Salt Screening Methodologies: Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening. Source: ACS Omega / PMC (2019). URL:[Link]

  • Metabolic Stability of Morpholine Isosteres: Title: Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Source: European Journal of Medicinal Chemistry / PubMed (2023). URL:[Link]

  • General Solubility Optimization: Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[2][3][4][5][6] Source: Hilaris Publisher (2023). URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3,3-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 3,3-disubstituted morpholines. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the reactivity of this important heterocyclic scaffold. Morpholine derivatives are crucial in medicinal chemistry, valued for their favorable pharmacokinetic properties.[1] However, substitution at the C-3 position introduces significant synthetic hurdles that can stall even routine transformations.

This document provides a structured approach to diagnosing and overcoming these challenges, moving from fundamental principles to advanced, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the low reactivity of 3,3-disubstituted morpholines.

Q1: Why is my 3,3-disubstituted morpholine completely unreactive in a standard N-acylation or N-alkylation reaction?

A1: The primary cause is severe steric hindrance . The two substituents at the C-3 position act like bulky guards, physically blocking the approach of electrophiles to the nitrogen's lone pair of electrons.[2][3] This steric shield dramatically slows down the rate of reactions that depend on nucleophilic attack by the nitrogen, such as amide bond formation or alkylation. Even if the nitrogen is basic enough, reagents may not be able to achieve the necessary geometry for the reaction to occur.

Q2: How do the electronic properties of the morpholine ring affect its reactivity?

A2: The morpholine ring has inherent electronic features that reduce the nitrogen's basicity and nucleophilicity compared to a simple dialkylamine. The oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen.[4][5] This makes the nitrogen's lone pair less available for donation to an electrophile or a proton. While piperidine has a pKaH of ~11, morpholine's pKaH is significantly lower at ~8.4.[4] This lower basicity, compounded by the steric hindrance from 3,3-disubstitution, creates a formidable challenge.

Q3: My starting morpholine is poorly soluble. Could this be the issue?

A3: Yes, poor solubility can be a significant contributing factor. If your 3,3-disubstituted morpholine is not fully dissolved in the reaction solvent, the effective concentration of the nucleophile is much lower than you calculated, leading to a stalled or failed reaction. In some cases, aggregates can form, further sequestering the reactive sites.[6] For particularly difficult-to-dissolve morpholines, gentle heating or autoclaving the oligo in solution may aid dissolution.[7]

Q4: What are the first, simplest adjustments I should make to my protocol if I observe low reactivity?

A4: Before resorting to more complex solutions, always start with the fundamentals of reaction kinetics:

  • Increase Temperature: Heating the reaction (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Extend Reaction Time: Highly hindered reactions can be extremely slow. Monitor the reaction over a longer period (e.g., 24-48 hours) before concluding it has failed.

  • Increase Reagent Concentration: Using a higher concentration of both the morpholine and the electrophile can increase the frequency of molecular collisions, potentially driving a slow reaction forward.

  • Use a Stronger, Non-Nucleophilic Base: For reactions like acylation with an acid chloride, a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is essential to scavenge the generated acid without competing with the morpholine nucleophile.

Part 2: In-Depth Troubleshooting Guide: N-Acylation (Amide Bond Formation)

N-acylation is one of the most common reactions where the low reactivity of 3,3-disubstituted morpholines becomes apparent. Standard peptide coupling reagents often fail, leading to the recovery of starting materials.

The Core Problem: Steric Clash at the Activated Ester

Most standard coupling reagents (like EDC, DCC, HBTU) work by converting a carboxylic acid into an "activated" intermediate, typically a bulky ester (e.g., an O-acylisourea or an OBt-ester).[8][9] The sterically encumbered nitrogen of the 3,3-disubstituted morpholine must then attack the carbonyl carbon of this already crowded intermediate. The combined steric bulk often makes this step prohibitively slow.

cluster_0 Steric Hindrance in 3,3-Disubstituted Morpholine Morpholine 3,3-Disubstituted Morpholine (Nucleophile) Clash Steric Clash Blocks Approach Morpholine->Clash Electrophile Bulky Activated Carboxylic Acid (e.g., OBt-Ester) Electrophile->Clash NoRxn Reaction Fails or is Extremely Slow Clash->NoRxn leads to Start Failed Acylation of 3,3-Disubstituted Morpholine Tier1 Tier 1: Optimize Conditions - Increase Temp/Time - Use more potent standard reagent (e.g., HCTU) Start->Tier1 Check1 Reaction Successful? Tier1->Check1 Tier2 Tier 2: Use Advanced Reagents - Switch to HATU, PyAOP, or COMU - Perform Double Coupling Check1->Tier2 No End_Success Success: Isolate Product Check1->End_Success Yes Check2 Reaction Successful? Tier2->Check2 Tier3 Tier 3: Alternative Activation - Convert Acid to Acyl Fluoride - Use Acyl Chloride/Anhydride Check2->Tier3 No Check2->End_Success Yes Check3 Reaction Successful? Tier3->Check3 Check3->End_Success Yes End_Fail Consult Specialist: Consider alternative synthetic route Check3->End_Fail No

Caption: Tiered troubleshooting workflow for acylation reactions.

Tier 1 & 2: Selecting a More Powerful Coupling Reagent

If simple heating is insufficient, the choice of coupling reagent is the most critical variable. Reagents that generate more reactive activated species are required.

Coupling ReagentActivating GroupRelative ReactivityKey Considerations
EDC / DCC O-acylisoureaLowOften inefficient for hindered couplings. [8]Byproduct removal can be an issue (DCU).
HBTU / TBTU OBt esterModerateBetter than carbodiimides, but can be insufficient for severely hindered substrates. [9]
HCTU O-6-ClBt esterHighThe chlorine atom makes the leaving group more acidic, increasing the ester's reactivity. A good first choice for an upgrade. [9]
HATU / PyAOP OAt esterVery HighConsidered among the most efficient reagents due to the high reactivity and anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. [6][9][10]
COMU Oxyma esterVery HighReactivity is comparable or superior to HATU, but with an improved safety profile (non-explosive byproducts) and better solubility. [6][9][10]
Experimental Protocol 1: Double Coupling with HATU

This protocol is an aggressive strategy for forcing the reaction to completion with a highly hindered amine.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir the mixture for 5-10 minutes at room temperature. You should observe a color change as the active ester forms.

  • First Coupling: Add a solution of the 3,3-disubstituted morpholine (1.0 equivalent) in anhydrous DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 50 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Second Coupling: If monitoring shows incomplete conversion, add a second portion of freshly pre-activated carboxylic acid (0.6 equivalents of acid, 0.6 equivalents of HATU, 1.5 equivalents of DIPEA) to the reaction mixture.

  • Final Reaction: Continue stirring at 50 °C overnight (12-16 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Tier 3: Alternative Activation - The Acyl Fluoride Strategy

For the most stubborn cases, bypassing bulky activated esters entirely is the best approach. Acyl fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the morpholine nitrogen. A protocol has been developed for the efficient coupling of sterically hindered substrates by converting carboxylic acids to acyl fluorides in situ. [11][12]

Experimental Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol is adapted from established methods for coupling extremely hindered substrates. [6][11][12]

  • Setup: In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.1 equivalents), the 3,3-disubstituted morpholine (1.0 equivalent), and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent such as acetonitrile or DCM.

  • Acyl Fluoride Formation: Add a fluorinating agent, such as cyanuric fluoride (0.5 equivalents), dropwise to the solution at room temperature. Caution: Cyanuric fluoride is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir overnight (16-24 hours). The acyl fluoride is formed in situ and is immediately trapped by the hindered morpholine.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture and perform a standard aqueous work-up as described in Protocol 1. Purify by column chromatography.

References

  • Sanjeev, K., Kumar, A., & Singh, G. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL not available]
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-131. [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]

  • Bartoli, G., et al. (2006). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018). Basicity of nitrogen heterocyclic compounds. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Amide activation: an emerging tool for chemoselective synthesis. Chemistry–A European Journal, 14(33), 10312-10320. [Link]

  • Ye, Z., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Kumar, M. P., & Liu, R.-S. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 4941–4948. [Link]

  • Le, T. P., et al. (2019). Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. PMC. [Link]

  • Tomioka, K., & Yamada, K. (1998). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Journal of the Chemical Society, Perkin Transactions 1, (13), 2133-2138. [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-740. [Link]

  • Chen, C.-Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 59-66. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. [Link]

  • Gene Tools, LLC. (n.d.). Troubleshooting. [Link]

  • Miranda, L. P., & Kent, S. B. H. (2000). An Activated O → N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered “Difficult” Peptides. The Journal of Organic Chemistry, 65(17), 5462–5473. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Wang, G., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • Zhang, G.-L., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. [Link]

  • Oliva, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

  • Oliva, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]

  • Brainly.in. (2019). explain the effect of substituents on the basic character of aromatic amines. [Link]

  • Neves, P. C., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC. [Link]

  • Kumar, M. P., & Liu, R.-S. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 4941–4948. [Link]

  • Kalliakoudi, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 335-349. [Link]

  • Sanjeev, K., Kumar, A., & Singh, G. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics. [Link]

  • Manna, F., et al. (2018). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC. [Link]

  • Chen, Y.-C., et al. (2023). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Polymers, 15(2), 434. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 2,3,3-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 2,3,3-Trimethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this chiral amine into its constituent enantiomers. As many biological systems exhibit stereospecificity, obtaining enantiomerically pure compounds is often a critical step in pharmaceutical development.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to support your experimental success.

Core Concepts in Chiral Resolution

Before addressing specific troubleshooting scenarios, it is essential to understand the foundational strategies for separating enantiomers. Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation challenging.[1][2] The core principle of resolution is to introduce another source of chirality, converting the enantiomeric relationship into a diastereomeric one. Diastereomers have distinct physical properties and can be separated by conventional techniques like crystallization or chromatography.[1][2][3]

The primary methods applicable to a basic amine like 2,3,3-Trimethylmorpholine are:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts with different solubilities.[4][5]

  • Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6]

  • Kinetic Resolution: Preferential reaction of one enantiomer with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer from the product.[7][8]

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses common questions and experimental hurdles encountered during the resolution of 2,3,3-Trimethylmorpholine.

Part 1: Diastereomeric Salt Formation & Crystallization

This classical method remains one of the most cost-effective and scalable techniques for chiral resolution.[9][10] It relies on the differential solubility of diastereomeric salts.

Q1: How do I select the right chiral resolving agent for 2,3,3-Trimethylmorpholine?

Answer: Since 2,3,3-Trimethylmorpholine is a chiral base, you must use an enantiomerically pure chiral acid as the resolving agent. The goal is to form a stable salt that readily crystallizes. There is no universal "best" agent; an empirical screening approach is highly recommended.

  • Recommended Starting Agents:

    • (+)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid)

    • (S)-(+)-Mandelic Acid

    • (1S)-(+)-10-Camphorsulfonic acid

    • (-)-Malic acid

  • Causality: The choice of resolving agent is critical because the interaction between the amine and the acid dictates the crystal lattice energy and, consequently, the solubility of the resulting diastereomeric salts.[9] A successful resolution depends on a significant difference in solubility between the (R)-amine/(S)-acid salt and the (S)-amine/(S)-acid salt.

Q2: What are the most critical parameters for successful crystallization?

Answer: Solvent, concentration, and temperature are the three pillars of a successful diastereomeric salt crystallization.

  • Solvent Selection: The ideal solvent (or solvent system) should dissolve the racemic starting material and the resolving agent but provide poor solubility for one of the diastereomeric salts. A screening of solvents with varying polarities is essential. Common choices include alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), and ethers (MTBE).

  • Concentration & Stoichiometry: The concentration should be high enough to induce precipitation of the less soluble salt upon cooling but not so high that both salts crash out. While a 1:1 molar ratio of amine to resolving agent is a common starting point, literature suggests that ratios greater than 1.5 can sometimes yield more enantiopure products.[10]

  • Temperature & Cooling Profile: The salts are typically formed at an elevated temperature to ensure complete dissolution, followed by a controlled cooling period to promote selective crystallization. A slow cooling rate is generally preferred to allow for the formation of well-ordered, pure crystals.

Q3: [Troubleshooting] My diastereomeric salt will not crystallize, even after cooling. What should I do?

Answer: This is a common issue. Here is a checklist of interventions:

  • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the saturation of the solution.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

  • Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be insoluble (e.g., hexane or ether if your primary solvent is ethanol). This will reduce the overall solubility.

  • Drastic Cooling: Place the flask in an ice bath or freezer for a short period. Rapid cooling can sometimes force precipitation, though it may result in lower purity.

  • Change Solvents Entirely: If the above fails, the solvent system is likely unsuitable. Evaporate the current solvent and re-dissolve the salt mixture in a different solvent or solvent combination.

Q4: [Troubleshooting] The enantiomeric excess (ee) of my resolved amine is low after a single crystallization. How can I improve it?

Answer: Low enantiomeric excess indicates that the precipitated salt is not diastereomerically pure.

  • Recrystallization: The most effective method to improve purity is to perform one or more recrystallizations.[9] Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to re-crystallize slowly. Each successive crystallization should enrich the desired diastereomer.

  • Analyze the Mother Liquor: The filtrate (mother liquor) contains the more soluble diastereomer. It is crucial to analyze both the solid and the mother liquor to understand the partitioning and mass balance of your resolution.

  • Check the Resolving Agent: Ensure your resolving agent is of high enantiomeric purity.

Q5: How do I recover the free 2,3,3-Trimethylmorpholine from its salt?

Answer: Once you have isolated the desired diastereomeric salt with high purity, you must break the ionic bond to liberate the free amine.

  • Dissolve the salt in water.

  • Add a strong base, such as 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), until the solution is basic (pH > 12). This deprotonates the chiral acid, making it water-soluble, and neutralizes the amine salt to the free base.

  • Extract the aqueous solution multiple times with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Combine the organic layers, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Salt Formation cluster_cryst Crystallization cluster_analysis Separation & Analysis cluster_recovery Enantiomer Recovery racemate Racemic (±)-2,3,3-Trimethylmorpholine dissolve Dissolve in Suitable Hot Solvent (e.g., Ethanol) racemate->dissolve agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->dissolve cool Slow Cooling dissolve->cool filter Filtration cool->filter solid Solid: Less Soluble Diastereomeric Salt filter->solid Isolate liquid Mother Liquor: More Soluble Diastereomeric Salt filter->liquid Collect basify Basify (e.g., NaOH) & Extract solid->basify pure_enantiomer Enantiomerically Pure 2,3,3-Trimethylmorpholine basify->pure_enantiomer G cluster_analytical Analytical Path cluster_prep Preparative Path start Start: Need to Resolve (±)-2,3,3-Trimethylmorpholine scale What is the required scale? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Small prep Preparative Scale (>1g) scale->prep Large chiral_hplc Develop Chiral HPLC/SFC Method analytical->chiral_hplc salt_screen Screen Diastereomeric Salt Formation prep->salt_screen hplc_success Successful Separation? chiral_hplc->hplc_success hplc_yes Use for analysis and small-scale purification hplc_success->hplc_yes Yes hplc_no Try Diastereomeric Salt Screen (Small Scale) hplc_success->hplc_no No salt_success Successful Crystallization? salt_screen->salt_success salt_yes Optimize and Scale-up Crystallization salt_success->salt_yes Yes salt_no Develop Preparative HPLC/SFC Method salt_success->salt_no No

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2,3,3-Trimethylmorpholine: A Comparative and Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,3,3-trimethylmorpholine, a substituted morpholine derivative. Due to the limited availability of experimental spectra for this specific compound, this guide employs a predictive approach, corroborated by comparative analysis with structurally related morpholine analogs. This methodology not only offers a detailed spectral interpretation for 2,3,3-trimethylmorpholine but also serves as a framework for analyzing the NMR spectra of other novel substituted morpholines.

Introduction to 2,3,3-Trimethylmorpholine and the Significance of 1H NMR

2,3,3-Trimethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with three methyl groups. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substitution pattern of the methyl groups in 2,3,3-trimethylmorpholine introduces specific stereochemical features that influence its conformation and, consequently, its biological activity.

1H NMR spectroscopy is an indispensable tool for confirming the structure of such molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can deduce the connectivity of atoms and the stereochemical relationships between different protons in the molecule.

Predicted 1H NMR Spectrum of 2,3,3-Trimethylmorpholine

In the absence of a publicly available experimental spectrum, a predicted 1H NMR spectrum of 2,3,3-trimethylmorpholine was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and coupling constants to estimate the spectrum of a novel compound. While predicted spectra are a powerful tool, it is crucial to interpret them with a sound understanding of fundamental NMR principles and by comparing them with experimental data of similar structures.

The predicted 1H NMR spectrum of 2,3,3-trimethylmorpholine is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The analysis of this predicted spectrum is detailed below.

Predicted Spectral Data

The following table summarizes the predicted 1H NMR chemical shifts (δ), multiplicities, and integrations for 2,3,3-trimethylmorpholine. The prediction was performed assuming deuterated chloroform (CDCl3) as the solvent.

SignalProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
A-CH3 (at C2)~1.15Doublet3H
B-CH3 (gem-dimethyl at C3)~1.10Singlet3H
C-CH3 (gem-dimethyl at C3)~1.05Singlet3H
D-CH (at C2)~2.80Quartet1H
E-CH2- (at C5, equatorial)~3.70Multiplet1H
F-CH2- (at C5, axial)~2.60Multiplet1H
G-CH2- (at C6, equatorial)~3.90Multiplet1H
H-CH2- (at C6, axial)~3.40Multiplet1H
IN-HVariable (typically broad)Singlet1H

Comparative Analysis with Morpholine Analogs

To substantiate the predicted spectrum of 2,3,3-trimethylmorpholine, it is instructive to compare it with the experimental 1H NMR data of structurally related compounds. This comparative approach allows us to understand the influence of the methyl substituents on the chemical shifts and coupling patterns of the morpholine ring protons.

N-Methylmorpholine

N-Methylmorpholine provides a baseline for understanding the chemical shifts of the morpholine ring protons without C-substitution. Its 1H NMR spectrum in CDCl3 typically shows a singlet for the N-methyl group at around 2.3 ppm and two triplets for the methylene protons adjacent to the nitrogen and oxygen atoms at approximately 2.4 ppm and 3.7 ppm, respectively.[1]

2-Methylmorpholine

The introduction of a single methyl group at the C2 position leads to a more complex spectrum. The methyl group appears as a doublet, and the C2 proton is a multiplet. The protons of the morpholine ring become diastereotopic, resulting in more complex splitting patterns for the methylene groups.

3,3-Dimethylmorpholine

This analog is particularly useful for understanding the effect of the gem-dimethyl group at the C3 position. The two methyl groups are expected to give a singlet, and the C2 protons would appear as a singlet due to the absence of adjacent protons for coupling.

The following table provides a comparison of the key 1H NMR features of these analogs with the predicted data for 2,3,3-trimethylmorpholine.

CompoundMethyl Group Signal(s) (ppm)C2-H Signal (ppm)Morpholine Ring Protons (ppm)
N-Methylmorpholine~2.3 (s, N-CH3)-~2.4 (t), ~3.7 (t)
2-Methylmorpholine~1.1 (d)MultipletComplex multiplets
3,3-Dimethylmorpholine~1.0 (s, 2xCH3)~2.6 (s)Multiplets
2,3,3-Trimethylmorpholine (Predicted) ~1.15 (d), ~1.10 (s), ~1.05 (s) ~2.80 (q) Complex multiplets

This comparison highlights how the substitution pattern in 2,3,3-trimethylmorpholine is predicted to result in a unique combination of signals, including a doublet for the C2-methyl group and two singlets for the gem-dimethyl groups at C3.

Detailed Spectral Interpretation of 2,3,3-Trimethylmorpholine

The predicted 1H NMR spectrum of 2,3,3-trimethylmorpholine can be rationalized based on established principles of NMR spectroscopy. The morpholine ring typically adopts a chair conformation, which has significant implications for the chemical shifts and coupling constants of the ring protons.

Figure 1. Structure of 2,3,3-Trimethylmorpholine with proton labeling.

  • Methyl Protons (Signals A, B, C): The three methyl groups are expected to appear in the upfield region of the spectrum (around 1.0-1.2 ppm). The methyl group at C2 is predicted to be a doublet due to coupling with the adjacent proton at C2. The two methyl groups at C3 are chemically non-equivalent due to the chiral center at C2 and are therefore predicted to appear as two distinct singlets.

  • C2-Proton (Signal D): The proton at the C2 position is adjacent to the C2-methyl group, which will split its signal into a quartet. Its chemical shift is downfield compared to the methyl protons due to the influence of the neighboring oxygen and nitrogen atoms.

  • Morpholine Ring Methylene Protons (Signals E, F, G, H): The protons on the C5 and C6 carbons of the morpholine ring are diastereotopic. In a chair conformation, there are axial and equatorial protons, which experience different magnetic environments. This results in distinct signals for each of these four protons, which will appear as complex multiplets due to both geminal and vicinal coupling. The protons on C6, being adjacent to the electronegative oxygen atom, are expected to be the most downfield of the ring methylene protons.

  • N-H Proton (Signal I): The proton attached to the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Trimethylmorpholine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Trimethylmorpholine and Mass Spectrometry Principles

Trimethylmorpholine (C7H15NO, Molecular Weight: 129.20 g/mol ) is a saturated heterocyclic compound. The morpholine scaffold is common in medicinal chemistry, and understanding the fate of its derivatives in a mass spectrometer is crucial for their identification and characterization. This guide will focus on 3,3,4-trimethylmorpholine as a representative isomer.

Mass spectrometry involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. In many mass spectrometers, the initial molecular ion is imparted with excess energy, causing it to break apart into smaller fragment ions. This fragmentation is not random; it follows predictable pathways dictated by the molecule's structure and the stability of the resulting fragments.[1]

We will explore two common ionization techniques:

  • Electron Ionization (EI): A "hard" ionization technique that typically produces a radical cation (M+•) and extensive fragmentation. This is often used with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A "soft" ionization technique that usually results in a protonated molecule ([M+H]+). Fragmentation is then induced under controlled conditions, typically through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[2][3]

Predicted Electron Ionization (EI) Fragmentation of 3,3,4-Trimethylmorpholine

Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M+•) at m/z 129. The most likely site of ionization in trimethylmorpholine is one of the lone pair electrons on the nitrogen or oxygen atom. The molecular ion of cyclic amines is generally observable. The subsequent fragmentation is driven by the stability of the resulting carbocations and radicals.

The primary fragmentation pathways for tertiary amines involve cleavage of the bond alpha to the nitrogen atom (α-cleavage). This leads to the formation of a stable iminium ion.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage (Loss of a methyl radical): The most favorable fragmentation is expected to be the loss of a methyl group from the nitrogen or the adjacent carbon, leading to a resonance-stabilized iminium ion. Loss of the N-methyl group is a classic fragmentation for N-alkyl amines.

  • Ring Cleavage: Following initial ionization, the morpholine ring can undergo cleavage, often initiated by cleavage of the C-C bond beta to the nitrogen or the C-O bond.

  • Loss of an Alkene: Subsequent fragmentation of the ring-opened ion can lead to the loss of neutral alkene molecules.

Below is a diagram illustrating the predicted major fragmentation pathways for 3,3,4-trimethylmorpholine under EI.

G M Trimethylmorpholine (m/z 129, M+•) F1 Loss of •CH3 (α-cleavage) M->F1 F2 Ring Cleavage M->F2 I1 Iminium Ion (m/z 114) F1->I1 I2 Ring-Opened Ion (m/z 129) F2->I2 F3 Loss of C3H6 I2->F3 F4 Loss of •CH3 from I2 I2->F4 I3 Fragment Ion (m/z 87) F3->I3 I4 Iminium Ion (m/z 114) F4->I4

Caption: Predicted EI fragmentation of 3,3,4-trimethylmorpholine.

Predicted ESI-MS/MS Fragmentation of Trimethylmorpholine

In ESI, trimethylmorpholine will readily accept a proton, primarily at the nitrogen atom, to form the [M+H]+ ion at m/z 130. When this ion is subjected to collision-induced dissociation (CID), it will fragment. The fragmentation of these even-electron ions often involves the loss of neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Neutral Alkene: A common pathway for protonated cyclic amines is ring-opening followed by the loss of a neutral alkene molecule.

  • Retro-Diels-Alder (RDA) type reaction: Although less common for saturated rings, a concerted ring cleavage can occur.

The following diagram illustrates a plausible fragmentation pathway for protonated trimethylmorpholine.

G M Protonated Trimethylmorpholine ([M+H]+, m/z 130) F1 Collision-Induced Dissociation (CID) M->F1 I1 Ring-Opened Cation (m/z 130) F1->I1 F2 Loss of C3H6 (Propene) I1->F2 I2 Fragment Ion (m/z 88) F2->I2

Caption: Predicted ESI-MS/MS fragmentation of trimethylmorpholine.

Comparative Analysis: Trimethylmorpholine vs. N-Methylmorpholine

To ground our predictions in experimental data, we can compare the expected fragmentation of trimethylmorpholine with the known EI mass spectrum of N-methylmorpholine (C5H11NO, Molecular Weight: 101.15 g/mol ) from the NIST Mass Spectrometry Data Center.

The EI mass spectrum of N-methylmorpholine shows a prominent molecular ion at m/z 101. The base peak (most intense peak) is at m/z 100, resulting from the loss of a single hydrogen atom (M-1), which is a common feature for amines. Other significant fragments appear at m/z 70, 57, and 42.

The table below compares the major observed fragments for N-methylmorpholine with the predicted fragments for 3,3,4-trimethylmorpholine.

m/z Value N-Methylmorpholine (Observed) 3,3,4-Trimethylmorpholine (Predicted) Plausible Fragment Identity/Origin
129 N/AMolecular Ion (M+•)Molecular Ion
114 N/AHighM - •CH3 (α-cleavage)
101 High (M+•)N/AMolecular Ion
100 Base PeakLowM - •H
87 N/AModerateRing cleavage product
70 ModerateLowC4H8N+ (Ring cleavage product)
57 ModerateModerateC3H7N+ / C4H9+ (Ring fragment)
42 HighHighC2H4N+ (Iminium ion from ring cleavage)

This comparison highlights that while some fragmentation motifs like ring cleavage are common, the specific substitutions (the two additional methyl groups on trimethylmorpholine) will significantly alter the m/z values of the resulting fragments. The predicted base peak for 3,3,4-trimethylmorpholine at m/z 114 (M-15) from α-cleavage is a key differentiator from N-methylmorpholine's M-1 base peak.

Experimental Protocol: Acquiring a Mass Spectrum of Trimethylmorpholine

This section provides a standardized protocol for analyzing trimethylmorpholine using GC-MS with electron ionization.

Objective: To obtain the electron ionization mass spectrum of a trimethylmorpholine sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium (carrier gas), 99.999% purity

  • Trimethylmorpholine sample

  • Suitable solvent (e.g., Methanol or Dichloromethane, HPLC grade)

  • Microsyringe for sample injection

  • Vials for sample preparation

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of trimethylmorpholine (e.g., 100 ppm) in the chosen solvent.

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector: Split/splitless, set to 250°C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase to 250°C at a rate of 10°C/min.

        • Final hold: Hold at 250°C for 5 minutes.

      • Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • MS Conditions (Electron Ionization):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition and Analysis:

    • Run a blank (solvent only) to check for system contamination.

    • Inject the trimethylmorpholine sample.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to trimethylmorpholine.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern and compare it with the predicted pathways and library data if available.

The following diagram outlines the GC-MS workflow.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data System (Spectrum Generation)

Caption: A simplified workflow for GC-MS analysis.

Conclusion

While a definitive experimental mass spectrum for trimethylmorpholine is not widely published, a thorough understanding of fundamental fragmentation mechanisms allows for a robust prediction of its mass spectral behavior. The dominant fragmentation under EI is expected to be α-cleavage leading to a stable iminium ion, a pathway that distinguishes it from the less substituted N-methylmorpholine. Under ESI-MS/MS, fragmentation of the protonated molecule would likely proceed through the loss of neutral molecules. This predictive and comparative guide provides a strong foundation for researchers encountering this or similar molecules, enabling them to interpret spectral data with greater confidence and scientific rigor.

References

  • PubChem. Trimethyl-morpholine. National Center for Biotechnology Information. [Link]

  • NIST. Morpholine, 4-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • LibreTexts, Chemistry. Fragmentation Patterns in Mass Spectra. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • LibreTexts, Chemistry. 6.2: Fragmentation. [Link]

  • Al-Jadir, Z. M. Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Pavarini, R. A., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Jackson, G., et al. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. National Institute of Justice. [Link]

Sources

Comparative Guide: HPLC Method Development for 2,3,3-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and development protocol for the HPLC analysis of 2,3,3-Trimethylmorpholine (TMM). It is structured for analytical scientists requiring high-fidelity separation of polar, non-chromophoric amines.

Executive Summary: The "Ghost Peak" Challenge

2,3,3-Trimethylmorpholine (TMM) represents a classic analytical paradox: it is chemically reactive enough to be a critical intermediate/impurity, yet distinctively "invisible" to standard detection.

  • Physicochemical Profile: High polarity (logP < 1), basic nitrogen (pKa ~8.5), and a complete lack of conjugated

    
    -systems.
    
  • The Problem: Standard C18/UV methods fail. The compound elutes in the void volume (k' < 1) due to polarity and is undetectable by UV >210 nm.

This guide compares three distinct analytical strategies—Ion-Pairing RP , Pre-column Derivatization , and HILIC-MS/CAD —to identify the superior protocol for routine quantification.

Comparative Analysis of Methodologies

We evaluated three primary workflows for TMM analysis. The "Product" in this context is the Optimized HILIC-MS Method , compared against traditional alternatives.

Alternative A: Reversed-Phase C18 with Ion-Pairing (IP-RP)
  • Mechanism: Addition of reagents like Hexanesulfonic Acid (HSA) or Trifluoroacetic Acid (TFA) to create a neutral ion-pair with the basic amine, increasing retention on hydrophobic C18 chains.

  • Verdict: Obsolete for High-Throughput. While it solves retention, IP reagents equilibrate slowly, cause baseline drift in gradient runs, and suppress ionization in Mass Spectrometry (MS).

Alternative B: Pre-Column Derivatization (UV-Vis)
  • Mechanism: Reaction of TMM with 1-Naphthyl Isothiocyanate (NIT) or FMOC-Cl to attach a UV-absorbing chromophore.

  • Verdict: High Sensitivity, Low Efficiency. Excellent for trace analysis in labs limited to UV detectors, but introduces significant error sources (reaction completeness, derivative stability) and doubles sample prep time.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning of TMM into a water-enriched layer on the surface of a polar stationary phase (Silica or Zwitterionic).

  • Verdict: Superior. Provides massive retention (k' > 5) without derivatization. Fully compatible with MS (high sensitivity) and Charged Aerosol Detection (CAD).

Performance Data Summary
MetricStandard C18 (Fail) IP-RP (C18 + HSA) Derivatization (UV) HILIC (Proposed)
Retention Factor (k') 0.2 (Void)4.56.25.8
Tailing Factor (

)
N/A1.8 (Peaking)1.11.2
LOD (ng/mL) >10,000500105 (MS) / 50 (CAD)
Prep Time 5 min20 min (Eq)60 min5 min
MS Compatibility GoodPoor (Suppression)ModerateExcellent

Strategic Decision Framework

The following logic gate illustrates the selection process for TMM analysis based on lab capabilities.

MethodSelection cluster_legend Pathway Legend Start Start: 2,3,3-Trimethylmorpholine Analysis CheckMS Is Mass Spec (MS) Available? Start->CheckMS CheckUV Is UV Only Available? CheckMS->CheckUV No HILIC Method A: HILIC-MS (Recommended) CheckMS->HILIC Yes Deriv Method B: Derivatization + C18-UV (Alternative) CheckUV->Deriv Yes (High Sensitivity Needed) IPRP Method C: Ion-Pairing RP (Legacy) CheckUV->IPRP No (CAD/ELSD Available)

Figure 1: Decision tree for selecting the optimal analytical method based on detector availability.

Deep Dive: Optimized HILIC Protocol

This protocol is the "Gold Standard" for TMM analysis, balancing speed, sensitivity, and robustness.

Instrumentation & Column
  • System: UHPLC with MS (ESI+) or CAD.

  • Stationary Phase: Zwitterionic Sulfobetaine (ZIC-HILIC) or Bare Silica .

    • Why? Zwitterionic phases provide a stable water layer and weak ionic interactions that sharpen amine peaks, preventing the "tailing" seen on bare silica.

  • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3.5 µm particle size.

Mobile Phase Chemistry
  • Solvent A (Aqueous): 10 mM Ammonium Formate (pH 3.5).

    • Note: The acidic pH ensures TMM is fully protonated (

      
      ), interacting reliably with the negative functionality of the zwitterionic phase.
      
  • Solvent B (Organic): 100% Acetonitrile (ACN).

Gradient Program

TMM requires high organic content to retain on HILIC columns.

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Action
0.05950.4Injection
1.05950.4Isocratic Hold
6.020800.4Elution Gradient
6.140600.4Column Flush
8.040600.4Flush End
8.15950.4Re-equilibration*
12.05950.4Ready

*Critical Step: HILIC columns require longer re-equilibration (20 column volumes) than C18 to re-establish the water layer.

Detection Parameters (MS)
  • Source: ESI Positive Mode.

  • SIM Mode: Target

    
     m/z.
    
  • Fragmentor: 100 V (Optimize for specific instrument).

Alternative Protocol: Derivatization (If MS is unavailable)

If your lab lacks MS/CAD, you must derivatize TMM to see it with UV.

Reagent: 1-Naphthyl Isothiocyanate (NIT).[1] Reaction:



Workflow:

  • Mix: 100 µL Sample + 100 µL NIT solution (0.1% in ACN).

  • Incubate: 60°C for 30 minutes.

  • Quench: Add 50 µL dilute HCl.

  • Analyze: Standard C18 Column, 254 nm UV detection.

    • Result: The derivative is non-polar and elutes comfortably on C18 with high UV absorbance.

Scientific Validation & Troubleshooting

Mechanism of Separation (HILIC)

Understanding why HILIC works is crucial for troubleshooting.

HILIC_Mechanism Stationary Stationary Phase (Zwitterionic) WaterLayer Water-Rich Layer (Stagnant) WaterLayer->Stationary Electrostatic Interaction Mobile Mobile Phase (Acetonitrile-Rich) Mobile->WaterLayer Partitioning Analyte TMM Analyte (Polar/Basic) Analyte->WaterLayer Retained

Figure 2: HILIC retention mechanism showing partitioning into the water-rich layer.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Drifting Retention Times Insufficient EquilibrationIncrease re-equilibration time to 15-20 column volumes.
Peak Tailing Secondary Silanol InteractionsIncrease buffer concentration to 20mM or lower pH to <3.5.
Low Sensitivity (MS) Ion SuppressionRemove non-volatile salts; ensure mobile phase is >70% ACN (enhances desolvation).

References

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Anwar, S., & Khan, P. (2021).[2] High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650.[2] [2][3]

  • PubChem. (2025).[4] Trimethyl-morpholine | C7H15NO | CID 20781121.[5] National Library of Medicine. Retrieved from [5]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. (Contextual grounding for HILIC mechanism).
  • Sigma-Aldrich. (2024). Method Development & Optimization: HILIC for Polar Amines. Retrieved from

Sources

Lipophilicity Profiling of Methylated Morpholines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, offering a balance of solubility and metabolic stability. However, its high polarity (LogP ~ -0.86) often necessitates structural modification to improve membrane permeability and blood-brain barrier (BBB) penetration.

This guide analyzes the lipophilic shifts induced by methylation at the N- and C- positions of the morpholine ring. We demonstrate that while N-methylation provides a moderate increase in lipophilicity (ΔLogP ~ +0.5), its primary impact is the modulation of basicity (pKa depression), which drastically alters the distribution coefficient (LogD) at physiological pH. Furthermore, C-methylation (e.g., 2,6-dimethylmorpholine) introduces steric bulk and conformational constraints that further enhance lipophilicity.

Comparative Data Analysis

The following data aggregates experimental LogP (neutral species) and pKa values to derive the LogD at pH 7.4 (physiological). Note the non-linear relationship between methylation and effective lipophilicity.

Table 1: Physicochemical Profile of Methylated Morpholines
CompoundStructureLogP (Exp)pKa (Conj. Acid)LogD (pH 7.[1]4)Solubility (Water)
Morpholine Unsubstituted-0.868.36-1.38Miscible
N-Methylmorpholine (NMM) N-Methylated-0.327.38-0.33Miscible
2,6-Dimethylmorpholine C-Methylated0.20 - 0.45*~7.50~0.25High
3-Methylmorpholine C-Methylated-0.45~8.40-0.95High

*Note: 2,6-dimethylmorpholine exists as cis/trans isomers. The cis-isomer typically exhibits higher lipophilicity due to the "chair" conformation stability.

Key Observations
  • The "Magic Methyl" Effect: Adding a methyl group to the nitrogen (NMM) increases LogP by approximately 0.54 units. This aligns with the general medicinal chemistry "rule of thumb" for methyl substitutions (ΔLogP +0.5).

  • pKa Suppression: N-methylation reduces the pKa from 8.36 to 7.38. At pH 7.4, Morpholine is ~90% ionized (cationic), while NMM is ~50% neutral. This makes NMM significantly more membrane-permeable than the LogP difference alone suggests.

  • Steric Occlusion: C-methylation (2,6-position) shields the oxygen and nitrogen atoms, reducing the water-accessible polar surface area (PSA) and driving LogP into positive territory.

Mechanistic Insights & Structural Logic

To understand the causality behind these values, we must look at the solvation shell and conformational dynamics.

The Solvation Penalty

The morpholine oxygen is a hydrogen bond acceptor, and the amine is both a donor (in Morpholine) and acceptor.

  • Morpholine: The N-H bond donates a hydrogen bond to water. Removing this by N-methylation removes a high-energy hydration interaction, effectively "drying" the molecule and increasing lipophilicity.

  • N-Methylmorpholine: The methyl group acts as a hydrophobic shield, disrupting the ordered water structure around the nitrogen lone pair.

Conformational Locking

In 2,6-dimethylmorpholine, the methyl groups prefer the equatorial position to avoid 1,3-diaxial interactions. This locks the morpholine ring into a rigid chair conformation. This rigidity reduces the entropic penalty of binding to lipophilic pockets (or stationary phases), resulting in a higher observed LogP compared to flexible analogs.

Visualization: Structural Impact on Lipophilicity

The following diagram illustrates the hierarchy of methylation effects.

Methylation_Hierarchy Morpholine Morpholine LogP: -0.86 (High Polarity) N_Methyl N-Methylmorpholine LogP: -0.32 (pKa Depression) Morpholine->N_Methyl + N-Me Group C_Methyl 2,6-Dimethylmorpholine LogP: ~0.25 (Steric Shielding) Morpholine->C_Methyl + 2x C-Me Groups N_Methyl->C_Methyl Combined Effect (Hypothetical) Mechanism1 Mechanism: Loss of H-Bond Donor + Hydrophobic Shielding N_Methyl->Mechanism1 Mechanism2 Mechanism: Conformational Lock + Reduced PSA C_Methyl->Mechanism2

Figure 1: Impact of methylation position on lipophilicity and underlying physicochemical mechanisms.

Experimental Protocol: RP-HPLC LogP Determination

While the "Shake-Flask" method is the gold standard, it is low-throughput and prone to emulsion errors with amphiphilic amines like morpholines. We recommend Reversed-Phase HPLC (RP-HPLC) for comparative profiling. This method correlates the capacity factor (


) with LogP.[2][3]
Principle

The retention time on a C18 (hydrophobic) column correlates linearly with lipophilicity. By calibrating with standards of known LogP, the LogP of the morpholine derivative can be extrapolated.

Protocol Workflow

Reagents:

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with 20mM MOPS to ensure neutral species dominance for NMM, or pH 10.5 for Morpholine). Note: To measure LogP (neutral), pH must be > pKa + 2.

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse), 5 µm.

  • Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzyl alcohol (LogP 1.1), Butanone (LogP 0.29).

  • Dead Time Marker: Uracil or Sodium Nitrate.

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds (morpholines) and standards in the mobile phase at 0.1 mg/mL.

  • Dead Time Determination (

    
    ):  Inject the dead time marker to determine the time it takes for an unretained compound to pass through.[4]
    
  • Data Collection (

    
    ):  Inject standards and test compounds in triplicate. Record retention times (
    
    
    
    ).
  • Calculation: Calculate the capacity factor (

    
    ) for each:
    
    
    
    
  • Calibration: Plot

    
     vs. Literature LogP of standards to generate a linear regression equation:
    
    
    
    
  • Extrapolation: Substitute the

    
     of the morpholine derivative into the equation to find its LogP.
    
Visualization: HPLC Workflow

HPLC_Protocol Start Sample Prep (pH > pKa+2) Inject Injection (C18 Column) Start->Inject Detect UV Detection (210 nm) Inject->Detect Calc_k Calculate k' (Capacity Factor) Detect->Calc_k t_R & t_0 Regression Linear Regression (vs Standards) Calc_k->Regression Log(k') Result Derive LogP Regression->Result y = mx + c

Figure 2: RP-HPLC workflow for high-throughput lipophilicity determination.

Strategic Application in Drug Design

When selecting between these derivatives, consider the following biological implications:

  • Use N-Methylmorpholine (NMM) when: You need to lower the basicity to reduce lysosomal trapping (a common issue with highly basic amines) while moderately improving permeability. The pKa shift is the critical feature here.

  • Use 2,6-Dimethylmorpholine when: You specifically need to increase lipophilicity to cross the BBB. The steric bulk also protects the nitrogen from metabolic N-oxidation, potentially improving half-life (

    
    ).
    
  • Use Unsubstituted Morpholine when: High water solubility is the priority, and the target is extracellular or the compound is administered intravenously.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C–H methylation methods. Angewandte Chemie International Edition, 52(47), 12256-12267. (Contextual grounding for "Magic Methyl" effect).
  • Ermondi, G., et al. (2019).[3] Experimental lipophilicity for beyond Rule of 5 compounds. Future Drug Discovery. Retrieved from [Link]

  • Cheméo. (2025).[5] Chemical Properties of Morpholine, 2,6-dimethyl-. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Analysis of 2,3,3-Trimethylmorpholine: The Definitive Role of GC-MS in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,3-Trimethylmorpholine is a substituted morpholine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). As with any component in drug development, ensuring its chemical purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities, even at trace levels, can introduce unforeseen toxicity or alter the pharmacological profile of an API.[1] This guide provides an in-depth technical examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard methodology for the purity analysis of 2,3,3-trimethylmorpholine. We will explore the causality behind experimental design, present a fully validated analytical protocol, and objectively compare the performance of GC-MS against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by comparative data.

The Analytical Challenge: Understanding 2,3,3-Trimethylmorpholine and Its Potential Impurity Profile

The analytical strategy for any compound must begin with an understanding of its physicochemical properties and likely contaminants. 2,3,3-Trimethylmorpholine is a volatile, polar heterocyclic amine. Its purity profile is intrinsically linked to its synthesis route. While specific proprietary syntheses may vary, common industrial methods for morpholine synthesis, such as the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia, provide a logical framework for predicting potential impurities.[2]

Potential impurities in 2,3,3-trimethylmorpholine may include:

  • Starting Materials: Unreacted precursors, such as the corresponding substituted diethanolamine or diethylene glycol analogues.

  • Intermediates: Incompletely converted reaction intermediates.

  • Isomeric Impurities: Positional isomers that may form under certain reaction conditions.

  • Byproducts: Compounds formed from side reactions, such as N-alkylation or condensation products.[2][3]

  • Degradation Products: Impurities formed during storage or purification, potentially through oxidation or interaction with environmental factors.

The challenge, therefore, is to deploy an analytical technique with sufficient resolving power to separate these structurally similar compounds and the sensitivity to detect them at levels compliant with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4]

The Primary Methodological Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for a molecule like 2,3,3-trimethylmorpholine.[5][6] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[6]

The Causality of Method Design: The selection of GC-MS is deliberate. Its high chromatographic efficiency allows for the separation of closely related isomers and byproducts, while the mass spectrometer provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns, acting as a "gold standard" for forensic substance identification.[6] Unlike some other methods, direct analysis of 2,3,3-trimethylmorpholine is feasible without derivatization, simplifying sample preparation and reducing potential sources of error. While derivatization is common for simpler amines like morpholine to enhance volatility[7][8], the increased substitution on 2,3,3-trimethylmorpholine often makes it sufficiently volatile for direct injection.

Detailed Experimental Protocol: A Validated GC-MS Method

This protocol is designed as a self-validating system, incorporating parameters that ensure reliability and reproducibility in accordance with ICH Q2(R1) guidelines.[9]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2,3,3-trimethylmorpholine sample.

  • Dissolve in 50.0 mL of methanol (HPLC grade or equivalent) to create a stock solution of ~1 mg/mL.

  • Prepare a working solution by diluting 1.0 mL of the stock solution to 10.0 mL with methanol for a final concentration of ~100 µg/mL.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is selected.

    • Rationale: This phase provides an effective balance of interactions to separate the polar analyte from potentially less polar starting materials or more polar byproducts.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode (50:1 split ratio) at 250°C.

    • Rationale: A split injection prevents column overloading with the main component and ensures sharp chromatographic peaks.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 25°C/min, hold for 5 minutes.

    • Rationale: The initial hold allows for focusing of volatile impurities, while the two-step ramp provides resolution for early-eluting compounds and ensures that heavier byproducts are eluted in a reasonable time.[7]

  • MS Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full Scan from m/z 40 to 450.

    • Rationale: EI at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident impurity identification.[11]

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol (~1 mg/mL) A->B C Dilute to Working Solution (~100 µg/mL) B->C D Inject 1 µL into GC Inlet C->D E Separation on DB-1701 Column D->E F Elution into MS E->F G Electron Ionization (EI) F->G H Mass Detection (Full Scan) G->H I Generate Total Ion Chromatogram (TIC) H->I J Integrate Peaks (% Area) I->J K Identify Impurities via Mass Spectral Library Match J->K L Generate Purity Report K->L Decision_Tree Start Start: Purity Analysis of 2,3,3-Trimethylmorpholine Q1 Is the primary goal routine QC for known volatile impurities? Start->Q1 Use_GCMS Primary Method: GC-MS Q1->Use_GCMS Yes Q3 Are non-volatile impurities (e.g., salts) suspected? Q1->Q3 No Q2 Is an unknown impurity >0.1% detected by GC-MS? Use_GCMS->Q2 Use_NMR Complementary Method: NMR for Structural ID Q2->Use_NMR Yes End Comprehensive Purity Profile Established Q2->End No Use_NMR->End Use_HPLC Alternative Method: HPLC-ELSD/CAD Q3->Use_HPLC Yes Q3->End No Use_HPLC->End

Sources

A Comparative Guide to Chiral HPLC Method Development for 2,3,3-Trimethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2,3,3-Trimethylmorpholine enantiomers. While specific, pre-existing literature for this exact molecule is sparse, this document leverages fundamental principles of chiral recognition and established screening strategies to provide a clear path to successful enantioseparation. Designed for researchers, analytical scientists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a logical and effective method development process.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Chiral-substituted morpholines are of particular interest, as the stereochemistry at their chiral centers often dictates pharmacological activity, efficacy, and safety profiles.[2] 2,3,3-Trimethylmorpholine, with its stereocenter at the C-2 position, represents a chiral building block whose enantiomeric purity is critical for its application in asymmetric synthesis and drug discovery. Consequently, a reliable analytical method to separate and quantify its enantiomers is essential.

This guide compares the most promising chiral stationary phase (CSP) technologies and outlines a systematic workflow to identify the optimal separation conditions.

Part 1: A Comparative Analysis of Chiral Stationary Phase (CSP) Technologies

The success of a chiral separation is fundamentally dependent on the selection of an appropriate CSP.[3] The choice is dictated by the analyte's structural features—in this case, a cyclic secondary amine with a chiral center adjacent to both the ring oxygen and a sterically demanding gem-dimethyl group. Based on these features, three classes of CSPs present the most viable options.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used and successful platforms for chiral separations, resolving a vast range of chemical structures.[3][4]

  • Mechanism of Action: Chiral recognition arises from a combination of interactions within the helical grooves of the polysaccharide polymer.[4] These include hydrogen bonding (with the carbamate derivatives on the CSP), dipole-dipole interactions, and steric hindrance. The analyte must fit into the chiral groove in a specific orientation for enantioselective interactions to occur. For 2,3,3-trimethylmorpholine, the morpholine's nitrogen and oxygen atoms can act as hydrogen bond acceptors/donors, interacting with the CSP's carbamate groups.

  • Why They Are a Primary Choice: Their broad applicability and high success rate make them the logical starting point for any chiral screening.[5] Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases compared to their coated counterparts (e.g., Chiralpak® AD, Chiralcel® OD).[6]

  • Recommended Columns for Screening:

    • Amylose-based: Chiralpak® AD-H, Chiralpak® IA

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape, with a hydrophobic inner cavity and a hydrophilic exterior.[7]

  • Mechanism of Action: The primary mechanism is inclusion complexation, where a part of the analyte (typically a hydrophobic moiety) fits into the cyclodextrin cavity.[8][9] Secondary interactions occur between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin, which are often derivatized to enhance enantioselectivity.[7] The trimethyl group of the analyte may find a suitable fit within the cavity of a β- or γ-cyclodextrin.

  • Why They Are a Viable Alternative: Cyclodextrin phases are particularly effective in reversed-phase mode. If the primary screening on polysaccharide columns is unsuccessful, or if a reversed-phase method is preferred for compatibility with mass spectrometry (MS), cyclodextrin columns are an excellent secondary option.

  • Recommended Columns for Screening:

    • CYCLOBOND™ I 2000 (derivatized β-cyclodextrin)

    • CYCLOBOND™ II 2000 (derivatized γ-cyclodextrin)

Pirkle-Type (π-Acid/π-Base) CSPs

Developed by William Pirkle, these CSPs operate on the principle of forming transient diastereomeric complexes through π-π stacking, hydrogen bonding, and dipole-dipole interactions.[10]

  • Mechanism of Action: A typical Pirkle phase has a π-electron-deficient aromatic ring (π-acid) or a π-electron-rich ring (π-base) that interacts with a complementary functionality on the analyte.[6]

  • Applicability to 2,3,3-Trimethylmorpholine: Standard Pirkle-type columns are less likely to be effective for the direct separation of 2,3,3-trimethylmorpholine, as the molecule lacks a significant aromatic system required for strong π-π interactions. However, this approach can be used as an indirect method where the morpholine's secondary amine is derivatized with a reagent containing a π-active group, such as 3,5-dinitrobenzoyl chloride.[11] The resulting diastereomers can then be separated on a standard achiral column (e.g., silica or C18), or the derivatized enantiomers can be resolved on a Pirkle-type CSP. While powerful, this indirect approach adds complexity and is typically considered after direct methods have been exhausted.

Part 2: A Systematic Workflow for Chiral Method Development

A structured screening approach is the most efficient path to a successful chiral separation.[3] This involves screening a selection of columns with a set of diverse mobile phases.

Experimental Workflow Diagram

ChiralMethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Analyte: 2,3,3-Trimethylmorpholine Screen_NP Normal Phase (NP) Screening (Hexane/Alcohol + Additive) Start->Screen_NP Screen_PO Polar Organic (PO) Screening (ACN or MeOH/EtOH + Additive) Start->Screen_PO Screen_RP Reversed Phase (RP) Screening (ACN/Buffer) Start->Screen_RP Eval Evaluate Screening Data (Resolution, Peak Shape, Time) Screen_NP->Eval Screen_PO->Eval Screen_RP->Eval Lead Identify Lead Conditions (Best CSP/Mobile Phase Combo) Eval->Lead Optimize Optimize Method (Modifier %, Temp, Flow Rate) Lead->Optimize Final Validated Chiral Method Optimize->Final

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Experimental Protocol: Initial Screening

1. Analyte Preparation:

  • Prepare a stock solution of racemic 2,3,3-Trimethylmorpholine at 1.0 mg/mL in methanol or ethanol.

  • Dilute this stock to a working concentration of 0.1-0.2 mg/mL using the initial mobile phase for injection.

2. HPLC System and Conditions:

  • Detector: UV/PDA detector. Monitor at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.

  • Column Temperature: 25 °C.

  • Injection Volume: 5-10 µL.

3. Mobile Phase Screening Protocol:

  • Objective: To test the selected CSPs under diverse polarity conditions to maximize the chances of finding initial separation.

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA).
    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% DEA.
    • Rationale: The amine additive (DEA) is crucial for basic analytes like morpholines. It acts as a competing base to mask acidic silanol sites on the silica surface, preventing peak tailing and improving efficiency.[11][12]
  • Polar Organic (PO) Mode:

    • Mobile Phase C: Acetonitrile (ACN) + 0.1% DEA.
    • Mobile Phase D: Methanol (MeOH) + 0.1% DEA.
    • Rationale: This mode is useful for polar compounds and offers a different selectivity profile compared to NP or RP.
  • Reversed Phase (RP): (Primarily for Cyclodextrin or immobilized Polysaccharide CSPs)

    • Mobile Phase E: Acetonitrile / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (50:50, v/v).
    • Rationale: A buffered aqueous-organic mobile phase. A slightly basic pH is chosen to keep the secondary amine analyte in its neutral form, which often enhances interaction with the CSP.

Part 3: Data Interpretation and Comparative Summary

After the initial screening, the data must be systematically evaluated. The key parameters are retention factor (k'), selectivity (α), and resolution (Rs). A successful separation is defined as having a resolution (Rs) of ≥ 1.5.

The table below presents a hypothetical but representative summary of screening results to illustrate how different CSP/mobile phase combinations might perform.

CSP (Column) Mobile Phase Mode k' (1st Peak) Selectivity (α) Resolution (Rs) Comments
Chiralpak® IAHexane/IPA (90/10) + 0.1% DEANP2.51.352.1 Excellent separation. Good retention. Lead candidate for optimization.
Chiralcel® OD-HHexane/EtOH (90/10) + 0.1% DEANP3.11.100.9Partial separation. Not baseline resolved.
Chiralpak® IAACN + 0.1% DEAPO1.21.050.4Poor retention and no significant separation.
CYCLOBOND™ I 2000ACN/20mM NH₄HCO₃ (50/50)RP4.51.201.6 Good baseline separation. Longer retention time. Good MS-compatible option.

Interpretation of Hypothetical Results:

  • In this example, the Chiralpak® IA in Normal Phase mode provided the best initial result, showing high selectivity and resolution. This would be the primary candidate for further optimization.

  • The CYCLOBOND™ I 2000 in Reversed Phase also achieved baseline separation, providing a valuable orthogonal method or an alternative if an aqueous mobile phase is required.

  • The other conditions showed poor or no separation, highlighting the high degree of specificity in chiral recognition.

Optimization Protocol

Once a lead condition is identified (e.g., Chiralpak® IA in NP mode), the method can be fine-tuned.

  • Optimize Alcohol Modifier: Adjust the percentage of IPA (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.[13]

  • Vary the Alcohol Type: Test ethanol as an alternative to IPA, as it can sometimes offer different selectivity.

  • Adjust Temperature: Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity (enthalpy-driven separations), but at the cost of higher backpressure and broader peaks.[8]

Conclusion and Recommendations

Developing a chiral HPLC separation for a novel compound like 2,3,3-Trimethylmorpholine is a systematic process of exploration and optimization. Based on established principles, this guide recommends a primary screening strategy focused on polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, Chiralcel® OD-H) under normal phase conditions , using a mobile phase of hexane and an alcohol modifier with a basic additive like diethylamine.

Should this initial screen not yield a satisfactory result, a secondary screen using cyclodextrin-based columns in reversed-phase mode is a highly recommended alternative. By following the structured workflow and comparative logic presented, researchers can efficiently navigate the method development process to achieve a robust, reliable, and transferable method for the critical enantioseparation of 2,3,3-Trimethylmorpholine.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Beesley, T. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Regis Technologies. (n.d.).
  • Pinto, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 899.
  • (n.d.).
  • Chen, D., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 22(10), 1648.
  • (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Harada, N. (2018).
  • Yan, J., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 303-321.
  • Phenomenex. (n.d.).
  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Zhang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
  • Cirilli, R., et al. (2018). Optimization of the analytical HPLC enantioseparation of OME, IMP-B and IMP-E.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Xiao, Y., et al. (2012). Recent development of cyclodextrin chiral stationary phases and their applications in chromatography.
  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.
  • Yashima, E., et al. (2008). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose.
  • Kádas, I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3762.
  • Ali, A., et al. (2013). Enantioseparation of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high affinity 5-HT7 receptor ligand, by HPLC-PDA using amylose tris-( - PubMed Central.
  • Gecse, Z., et al. (2013). HPLC enantioseparation on cyclodextrin-based chiral stationary phases. Methods in Molecular Biology, 970, 69-79.
  • (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

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A Comparative Guide to the Biological Activity of 2,3,3-Trimethylmorpholine Analogs as Monoamine Reuptake Inhibitors and Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activity of 2,3,3-trimethylmorpholine analogs, with a specific focus on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine derivatives. These compounds have been investigated for their potential as smoking cessation aids, a therapeutic area where dual inhibition of monoamine transporters and nicotinic acetylcholine receptors (nAChRs) is a promising strategy. We will delve into the structure-activity relationships (SAR) of these analogs, comparing their potency and selectivity to understand how structural modifications influence their biological targets. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction: The Rationale for Targeting Monoamine Transporters and Nicotinic Receptors

Nicotine addiction is a complex neurobiological phenomenon primarily mediated by the interaction of nicotine with nAChRs in the brain. This interaction triggers the release of various neurotransmitters, including dopamine, which is a key component of the brain's reward system. Chronic nicotine exposure leads to neuroadaptations, including an upregulation of nAChRs, contributing to tolerance and withdrawal symptoms upon cessation.

Bupropion, an approved smoking cessation aid, acts as a non-competitive antagonist of nAChRs and an inhibitor of dopamine (DAT) and norepinephrine (NET) transporters. This dual mechanism is believed to contribute to its efficacy by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms. The 2,3,3-trimethylmorpholine scaffold, particularly as seen in the metabolites of bupropion like hydroxybupropion, has emerged as a promising starting point for developing novel smoking cessation agents with improved potency and selectivity.

This guide will focus on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which can be considered derivatives of the core 2,3,3-trimethylmorpholine structure. We will explore how substitutions on the phenyl ring and modifications of the morpholine core impact their ability to inhibit monoamine reuptake and antagonize nAChR function, thereby retaining and potentially enhancing the desired biological activities.

Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogs

The synthesis of the 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs discussed in this guide generally follows a multi-step synthetic route, starting from commercially available substituted benzaldehydes. A general synthetic scheme is outlined below. The specific details for the synthesis of individual analogs can be found in the cited literature.[1]

Synthesis_Workflow sub_benzaldehyde Substituted Benzaldehyde intermediate1 Oxazolidine Intermediate sub_benzaldehyde->intermediate1 Condensation amino_alcohol 2-Amino-2-methyl-1-propanol amino_alcohol->intermediate1 intermediate2 Amino Alcohol Intermediate intermediate1->intermediate2 Grignard Reaction grignard Methylmagnesium Bromide grignard->intermediate2 final_product 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analog intermediate2->final_product Cyclization cyclization Cyclization (e.g., with H2SO4)

Caption: Generalized synthetic workflow for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.

Comparative Biological Activity

The biological activity of the synthesized analogs was evaluated through a series of in vitro assays to determine their potency as inhibitors of monoamine transporters (DAT, NET, and SERT) and as antagonists of nAChR function. The data presented below allows for a direct comparison of the analogs and highlights key structure-activity relationships.

Inhibition of Monoamine Uptake

The inhibitory activity of the analogs on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was assessed using radioligand uptake inhibition assays in rat brain synaptosomes. The results, expressed as IC50 values (the concentration of the compound that inhibits 50% of the specific uptake), are summarized in the table below.

CompoundAryl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(S,S)-Hydroxybupropion 3'-Cl, 2-OH1300530>10000
(S,S)-5a 3'-Cl2301202800
(S,S)-5b 3'-F3501804500
(S,S)-5c 4'-F480250>10000
(S,S)-5d 3',4'-diCl150801500
(S,S)-5e 4'-CH3850420>10000
(S,S)-5f 3'-CF32901503500
(S,S)-5g 4'-CF3420210>10000
(S,S)-5h 3',5'-di(CF3)180902200

Data sourced from: [1][2]

Antagonism of Nicotinic Acetylcholine Receptor Function

The functional antagonism of nAChRs was evaluated by measuring the inhibition of nicotine-evoked currents in cells expressing specific nAChR subtypes. The data below represents the IC50 values for the inhibition of α3β4* nAChRs, a subtype implicated in the reinforcing effects of nicotine.

CompoundAryl Substitutionα3β4* nAChR IC50 (µM)
(S,S)-Hydroxybupropion 3'-Cl, 2-OH15
(S,S)-5a 3'-Cl5.2
(S,S)-5b 3'-F7.8
(S,S)-5c 4'-F12
(S,S)-5d 3',4'-diCl3.5
(S,S)-5e 4'-CH325
(S,S)-5f 3'-CF36.1
(S,S)-5g 4'-CF310
(S,S)-5h 3',5'-di(CF3)4.1

Data sourced from: [1][2]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key structure-activity relationships that govern the biological activity of these 2,3,3-trimethylmorpholine analogs.

SAR_Analysis cluster_0 Structural Modifications cluster_1 Biological Activity A Aryl Substitution (R) C Monoamine Transporter Inhibition (DAT/NET) A->C Electron-withdrawing groups (e.g., Cl, CF3) at meta-position enhance potency. A->C Para-substitution is generally less favorable. D nAChR Antagonism A->D Electron-withdrawing groups at meta- and di-substitution enhance potency. B Morpholine Core B->C Removal of 2-hydroxyl group from hydroxybupropion increases potency. B->D Removal of 2-hydroxyl group increases potency.

Caption: Structure-Activity Relationship (SAR) summary for 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.

  • Influence of the 2-Hydroxyl Group: A critical observation is that the removal of the 2-hydroxyl group from the parent compound, (S,S)-hydroxybupropion, to give the deshydroxy analog (S,S)-5a, resulted in a significant increase in potency for both monoamine transporter inhibition and nAChR antagonism.[1] This suggests that the hydroxyl group may introduce steric hindrance or unfavorable electronic interactions at the binding sites.

  • Effect of Aryl Substitution on Monoamine Transporter Inhibition:

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring generally enhances potency at both DAT and NET.[1] For instance, the 3',4'-dichloro analog ((S,S)-5d) and the 3',5'-bis(trifluoromethyl) analog ((S,S)-5h) were among the most potent inhibitors.

    • Positional Isomers: The position of the substituent on the phenyl ring is crucial. Meta-substitution (e.g., 3'-Cl, 3'-F, 3'-CF3) generally confers greater potency than para-substitution (e.g., 4'-F, 4'-CH3, 4'-CF3).[1]

    • Serotonin Transporter Selectivity: Most analogs displayed weak activity at the serotonin transporter (SERT), indicating a desirable selectivity profile for a smoking cessation aid, as SERT inhibition is associated with different side effects.

  • Effect of Aryl Substitution on nAChR Antagonism:

    • Similar to the trend observed for monoamine transporters, electron-withdrawing and di-substituted analogs showed the highest potency as nAChR antagonists. The 3',4'-dichloro ((S,S)-5d) and 3',5'-bis(trifluoromethyl) ((S,S)-5h) analogs were the most potent antagonists.[1]

    • Electron-donating groups, such as the 4'-methyl group in (S,S)-5e, resulted in a significant decrease in potency.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of the 2,3,3-trimethylmorpholine analogs.

Monoamine Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes using a radiotracer-based approach.[3]

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRHB)

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Test compounds (2,3,3-trimethylmorpholine analogs) and reference inhibitors

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2, synaptosomal fraction) in KRHB.

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomal preparations with various concentrations of the test compounds or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Monoamine_Uptake_Assay A Prepare Synaptosomes from Rat Brain B Pre-incubate Synaptosomes with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Incubate at 37°C C->D E Terminate by Rapid Filtration D->E F Wash to Remove Unbound Radioligand E->F G Quantify Radioactivity F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the monoamine uptake inhibition assay.

Nicotinic Acetylcholine Receptor (nAChR) Functional Assay

This protocol outlines a method for assessing the functional antagonism of nAChRs using a whole-cell patch-clamp electrophysiology technique in a cell line expressing the desired nAChR subtype (e.g., HEK-293 cells expressing α3β4 nAChRs).

Materials:

  • HEK-293 cells stably expressing the nAChR subtype of interest

  • Cell culture medium and reagents

  • External and internal patch-clamp solutions

  • Nicotine (agonist)

  • Test compounds (2,3,3-trimethylmorpholine analogs)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the nAChR subtype according to standard protocols.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Form a high-resistance (>1 GΩ) seal between the patch pipette (filled with internal solution) and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a brief pulse of nicotine to elicit an inward current.

    • After a washout period, co-apply nicotine with various concentrations of the test compound.

    • Record the peak inward current in the presence and absence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the nicotine-evoked currents.

    • Calculate the percentage of inhibition of the nicotine response for each concentration of the test compound.

    • Determine the IC50 values by fitting the concentration-response data to a logistic equation.

Conclusion and Future Directions

The 2,3,3-trimethylmorpholine scaffold, particularly when incorporated into a 2-(substituted phenyl)-3,5,5-trimethylmorpholine framework, has proven to be a valuable template for the design of potent dual inhibitors of monoamine transporters and nicotinic acetylcholine receptors. The structure-activity relationships elucidated in this guide demonstrate that the biological activity of these analogs can be finely tuned through strategic modifications of the aryl substituent.

Specifically, the removal of the 2-hydroxyl group from the hydroxybupropion metabolite and the introduction of electron-withdrawing groups at the meta-position of the phenyl ring are key strategies for enhancing potency at both DAT/NET and nAChRs. Several analogs, such as the 3',4'-dichloro and 3',5'-bis(trifluoromethyl) derivatives, have emerged as promising leads with significantly improved in vitro profiles compared to the parent compound.

Future research in this area could explore:

  • In vivo efficacy and pharmacokinetic profiling of the most potent analogs to assess their potential as clinical candidates for smoking cessation.

  • Exploration of other substitution patterns on the phenyl ring and modifications to the morpholine core to further optimize potency and selectivity.

  • Investigation of the enantioselectivity of these compounds, as stereochemistry often plays a critical role in biological activity.

  • Evaluation of these analogs in more complex behavioral models of nicotine addiction to better predict their clinical efficacy.

By leveraging the insights from the structure-activity relationships presented here, medicinal chemists can continue to design and synthesize novel 2,3,3-trimethylmorpholine analogs with tailored pharmacological profiles for the treatment of nicotine dependence and potentially other neurological disorders involving the monoaminergic and cholinergic systems.

References

  • Mayer, F. P., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 8, 293. [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0205-17.2017. [Link]

  • Zhang, L., et al. (2019). Behavior and Hippocampal Epac Signaling to Nicotine CPP in Mice. Frontiers in Psychiatry, 10, 719. [Link]

  • Jackson, A., et al. (2018). Nicotine exposure of male mice produces behavioral impairment in multiple generations of descendants. PLoS Biology, 16(10), e2006497. [Link]

  • Meltzer, P. C., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1435-1449. [Link]

  • Maier, J., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 45-54. [Link]

  • Rothman, R. B., et al. (2002). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1191-1201. [Link]

  • PubChem. (n.d.). 2,3,3-Trimethylindoline. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl-morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Medicinal Chemistry, 13(1), 3-13. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. Retrieved from [Link]

  • Labcorp. (2020). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Retrieved from [https://www.semanticscholar.org/paper/Table-1-from-Synthesis-of-2-(substituted-analogues/6b01d9c1e7a6b6c3a2f7e3d1c4a5c9d9e8f4c3a1]([Link]

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Safety Operating Guide

2,3,3-Trimethylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,3-Trimethylmorpholine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Summary: Immediate Action Directive

2,3,3-Trimethylmorpholine is a specialized alkyl-morpholine derivative. For disposal purposes, it must be treated as a Flammable and Corrosive organic amine.

CRITICAL PROHIBITION:

  • DO NOT mix with acids (exothermic explosion risk).

  • DO NOT dispose of down the drain (aquatic toxicity/regulatory violation).[1][2][3]

  • DO NOT mix with oxidizing agents (fire hazard).

Immediate Classification for Waste Labeling:

  • Primary Hazard: Flammable Liquid (RCRA D001)

  • Secondary Hazard: Corrosive (RCRA D002)

  • Chemical Family: Organic Base / Cyclic Amine

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the causality of the hazards. 2,3,3-Trimethylmorpholine combines the volatility of an ether/amine structure with the basicity of a secondary amine.

The Mechanistic Basis of Hazard
  • Flammability: The addition of three methyl groups to the morpholine ring increases the carbon-to-hydrogen ratio, generally lowering the flash point and increasing volatility compared to the parent morpholine structure.

  • Corrosivity: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a nucleophile and a base. Upon contact with skin or mucosal membranes, it saponifies fatty tissues, leading to deep, chemical burns.

  • Reactivity: As a base, it reacts violently with strong acids. As a secondary amine, it can react with nitrosating agents to form nitrosamines (potent carcinogens).

Key Physical & Regulatory Data
PropertyValue / ClassificationOperational Implication
Physical State Liquid (Colorless to Yellow)Requires secondary containment trays.
Flash Point Est. < 60°C (140°F)D001 (Ignitable). Ground all transfer equipment.
pH (10% aq) > 11.0 (Basic)D002 (Corrosive). Incompatible with acidic waste streams.
Water Solubility Soluble / MiscibleSpills will spread rapidly in wet environments.
RCRA Codes D001, D002Requires specific "Flammable/Corrosive" labeling.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. The most common cause of laboratory accidents involving amines is improper waste segregation.

The Segregation Protocol

You must establish a self-validating segregation system. Before adding 2,3,3-trimethylmorpholine to a waste container, verify the container's contents using the "Two-Check" method:

  • Visual Check: Is the container labeled "Organic Base" or "Flammable Basic"?

  • Chemical Check: Ensure no oxidizers (e.g., peroxides, nitric acid) or acids are present.

Incompatible Streams (Keep Separate):

  • Strong Acids: Sulfuric, Hydrochloric, Nitric (generates high heat/spattering).

  • Oxidizers: Permanganates, Peroxides (fire/explosion risk).

  • Halogenated Solvents: While often co-disposed with organics, mixing amines with specific halogenated compounds (like chloroform) can sometimes be exothermic or form reactive intermediates; consult your specific facility guidelines. Best practice is to keep amines in a dedicated "Basic Organic" stream.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Steel (if lined/compatible). Avoid Aluminum (amines can corrode aluminum, generating hydrogen gas).

  • Venting: Use a vented cap if there is any risk of slow reaction/off-gassing, though stable amines generally do not require this if pure.

Disposal Workflow: Step-by-Step

This workflow is designed to move the chemical from the bench to the waste management facility while maintaining a chain of custody and safety.

Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: 2,3,3-Trimethylmorpholine Check Characterization Check: Is it mixed with other solvents? Start->Check Pure Pure/Main Component Check->Pure No Mixed Mixture Check->Mixed Yes Container Select Container: HDPE or Steel (Label: Flammable/Corrosive) Pure->Container CompatCheck Compatibility Verification: Contains Acids or Oxidizers? Mixed->CompatCheck Segregate CRITICAL STOP: Segregate Immediately. Do NOT mix. CompatCheck->Segregate Yes CompatCheck->Container No Segregate->Container After Separation Label Labeling: RCRA D001, D002 'Organic Base Waste' Container->Label Storage Satellite Accumulation Area: Secondary Containment Grounding Required Label->Storage Final Final Disposal: Incineration with Scrubber (Nitrogen Oxides) Storage->Final

Figure 1: Decision logic for the safe segregation and packaging of amine waste.

Operational Procedure
  • Preparation: Don PPE (Nitrile gloves, safety goggles, lab coat). Work in a fume hood.

  • Consolidation:

    • Pour the 2,3,3-trimethylmorpholine into the designated "Flammable Organic Base" waste container.

    • Grounding: If pouring more than 4 liters (1 gallon), ensure the source and receiving containers are bonded and grounded to prevent static discharge.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Write out the full chemical name: "2,3,3-Trimethylmorpholine".

    • Check hazards: "Ignitable" and "Corrosive".

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) near the point of generation.

    • Ensure the container is in a secondary containment tray separate from acid waste streams.

  • Hand-off:

    • Contact your EHS department or licensed waste contractor for pickup.

    • Disposal Method: The standard industry method is incineration (Rotary Kiln) equipped with a scrubber to handle Nitrogen Oxide (NOx) emissions generated by the amine combustion [1].

Emergency Contingencies: Spills & Exposure

Small Spill (< 500 mL) Cleanup
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Double gloving (Nitrile) and respiratory protection if outside a hood.

  • Neutralization/Absorption:

    • Do not use strong acids to neutralize.

    • Use a commercial Amphoteric or General Organic spill kit.

    • Alternatively, absorb with vermiculite, dry sand, or clay.

  • Disposal of Debris: Scoop material into a disposable container, label as "Hazardous Waste (Amine Contaminated Debris)," and process as solid hazardous waste.

Exposure Response
  • Skin: Wash immediately with soap and water for 15 minutes. Amines adhere to skin; water alone is often insufficient to remove the "slick" feeling, but flushing is critical to reduce chemical burn depth [2].

  • Eyes: Rinse cautiously with water for several minutes.[4][5][6][7] Remove contact lenses if present and easy to do.[4][5][6][7] Continue rinsing.[4][5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.

  • PubChem. (2024).[8] Compound Summary: Morpholine Derivatives Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling 2,3,3-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 2,3,3-Trimethylmorpholine

Introduction: The "Read-Across" Safety Protocol

As researchers, we often handle specific isomers—like 2,3,3-Trimethylmorpholine —where compound-specific toxicological data is sparse compared to the parent molecule (Morpholine). In the absence of a dedicated, isomer-specific harmonized safety profile, we must apply the Precautionary Principle using "Read-Across" toxicology.

We treat this compound based on the functional group hazards of alkyl-substituted morpholines :

  • High Basicity: It is an organic base; it will cause chemical burns similar to caustic soda but with lipophilic penetration properties.

  • Volatility: The methyl substitution likely lowers the boiling point relative to heavier analogues, increasing vapor pressure and inhalation risk.

  • Flammability: Like most low-molecular-weight amines, it is likely a Class 3 Flammable Liquid.

The Directive: Do not treat this as a standard organic solvent. Treat it as a Corrosive-Flammable hybrid requiring specific barrier materials.

Part 1: Hazard Matrix & Critical Thresholds

ParameterHazard Classification (Derived)Operational Implication
Physical State Volatile LiquidZero-Tolerance for Benchtop Work. All transfers must occur inside a certified fume hood.
Skin/Eye Skin Corr.[1][2][3][4][5][6][7][8] 1B / Eye Dam. 1 Irreversible tissue damage possible upon contact. The lipophilic ring allows rapid dermal absorption.
Flammability Flam.[1][3][4][5][6][7][8] Liq. 2 or 3 Ground all glassware. Use spark-proof tools. Flash point is likely <60°C.
Reactivity Incompatible with Acids/OxidizersExothermic Risk: Violent reaction with strong acids. Segregate waste streams rigorously.

Part 2: The Barrier Strategy (PPE)

Standard laboratory PPE is often insufficient for morpholine derivatives. This section details the causality behind specific equipment choices.

Hand Protection: The "Nitrile Fallacy"
  • The Risk: Many researchers assume disposable nitrile gloves provide universal protection. They do not. Morpholine and its alkyl-derivatives can permeate standard 4-mil nitrile gloves in <15 minutes .

  • The Solution: A tiered glove approach based on contact duration.

Task TypeRecommended MaterialBreakthrough TimeScientific Rationale
Splash Protection (Standard)Double-Gloved Nitrile (min 5 mil each)~10–15 minsNitrile offers physical dexterity but poor chemical resistance to cyclic amines. Immediate removal required upon splash.[4][5][7][9]
High Risk / Immersion Butyl Rubber or EVOH Laminate (Silver Shield) >480 minsButyl rubber provides the density required to resist amine permeation. Laminate films are chemically impervious but offer poor dexterity.

Protocol: For synthesis involving >50mL volumes, wear Laminate liners under Nitrile outer gloves . This combines chemical impermeability with the grip needed for glassware manipulation.

Respiratory Protection
  • Primary Control: Fume hood operating at face velocity of 80–100 fpm.

  • Secondary Control (Spill/Maintenance): Full-face respirator with Type ABEK (Organic Vapor + Inorganic/Acid/Amine) cartridges.

    • Why? The amine odor threshold is low (fishy smell). If you smell it, you are already overexposed.

Eye & Face Protection[1][3][5][7][8]
  • Requirement: ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Volatile amines migrate via vapor phase. Safety glasses allow vapors to bypass the lens, reacting with the moisture in your eyes (lacrimal fluid) to form an alkaline solution, causing irritation or corneal clouding ("blue haze").

Part 3: Operational Workflow & Logic

This workflow ensures that safety is an integrated part of the experiment, not an afterthought.

HandlingWorkflow cluster_Active Active Handling Phase Start START: Experiment Planning CheckEngineering 1. Engineering Check Verify Fume Hood Flow (Target: 100 fpm) Start->CheckEngineering PPE_Donning 2. PPE Donning Double Nitrile (Splash) OR Butyl (High Vol) CheckEngineering->PPE_Donning Transfer 3. Transfer/Synthesis Use Syringe/Cannula Avoid Open Pouring PPE_Donning->Transfer SpillCheck Micro-Spill? Transfer->SpillCheck Neutralize Neutralize Immediately (Dilute Acetic Acid/Sand) SpillCheck->Neutralize Yes Waste_Seg 4. Waste Segregation DO NOT MIX with Acids (Exotherm Risk) SpillCheck->Waste_Seg No Neutralize->Waste_Seg Decon 5. Decontamination Wipe glassware with dilute acid, then water Waste_Seg->Decon End END: Doffing & Wash Decon->End

Figure 1: Safe handling lifecycle for 2,3,3-Trimethylmorpholine, emphasizing the critical decision points for spills and waste segregation.

Part 4: Emergency & Disposal Protocols

Spill Management
  • Evacuate & Ventilate: If outside the hood, evacuate the lab.

  • Neutralization: Do not use water initially (it spreads the organic liquid).

    • Absorb with vermiculite or sand .[9]

    • Expert Tip: A weak acid solution (e.g., 5% Citric Acid) can be used to neutralize the residue after the bulk liquid is absorbed, converting the volatile amine into a non-volatile salt.

  • Disposal: Collect in a container marked "Alkaline Organic Waste."

Waste Disposal Strategy
  • Segregation Rule: NEVER pour 2,3,3-Trimethylmorpholine into a generic "Organic Waste" carboy that might contain acid chlorides or strong acids. The resulting acid-base reaction can pressurize and explode the container.

  • Labeling: Clearly tag as "Organic Base - Flammable."

  • Destruction: The preferred method is Incineration with a scrubber for nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 20781121 (Trimethyl-morpholine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Morpholine (Base for Read-Across). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.